2-Heptanol-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16O |
|---|---|
Molecular Weight |
121.23 g/mol |
IUPAC Name |
6,6,7,7,7-pentadeuterioheptan-2-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/i1D3,3D2 |
InChI Key |
CETWDUZRCINIHU-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCC(C)O |
Canonical SMILES |
CCCCCC(C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 2-Heptanol-d5 in Advanced Research: A Technical Guide
For Immediate Release
In the landscape of analytical research, particularly within drug development and food science, the precision and accuracy of quantitative analysis are paramount. This technical guide delves into the critical application of 2-Heptanol-d5, a deuterated stable isotope of 2-Heptanol, as an internal standard in quantitative mass spectrometry-based methods. Its use is pivotal for achieving reliable and reproducible quantification of its non-labeled counterpart, 2-Heptanol, a volatile organic compound of interest in various matrices.
Core Application: An Internal Standard in Stable Isotope Dilution Analysis
This compound serves as an ideal internal standard for the quantification of 2-Heptanol using the Stable Isotope Dilution Analysis (SIDA) technique, most commonly coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1] The fundamental principle of SIDA lies in the addition of a known quantity of the isotopically labeled standard (this compound) to a sample at an early stage of the analytical workflow.
The key advantages of using a stable isotope-labeled internal standard like this compound are:
-
Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to the analyte, 2-Heptanol. This ensures that both compounds behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any sample loss or variability.
-
Co-elution in Chromatography: In gas chromatography, this compound co-elutes with 2-Heptanol, simplifying the analytical process.
-
Mass Spectrometric Distinction: Despite their chromatographic co-elution, the mass spectrometer can readily distinguish between the analyte and the internal standard due to their mass difference. This allows for independent and accurate measurement of each compound.
By measuring the ratio of the mass spectrometric response of the native analyte to its labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio remains unaffected by variations in sample volume, injection volume, or ionization efficiency.
Experimental Protocol: Quantification of 2-Heptanol in a Liquid Matrix
The following is a detailed methodology for the quantification of 2-Heptanol in a liquid matrix, such as a beverage, adapted from established protocols for volatile compound analysis using Headspace-Solid Phase Microextraction (HS-SPME) coupled with GC-MS.[2][3][4]
Sample Preparation and Internal Standard Spiking
A known volume of the liquid sample (e.g., 2 mL) is placed into a headspace vial.[2][3][4] A precise amount of a this compound solution of known concentration is then added to the sample. This step is critical and should be performed at the very beginning of the sample preparation process to ensure that the internal standard experiences the same conditions as the analyte throughout the entire analytical procedure.
Headspace-Solid Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile organic compounds. The vial containing the sample and internal standard is heated and agitated to facilitate the partitioning of volatile compounds from the liquid phase into the headspace.[2][3][4] An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen™/Polydimethylsiloxane) is then exposed to the headspace for a defined period to adsorb the analytes.[2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
After extraction, the SPME fiber is introduced into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column. The compounds are then separated based on their boiling points and interaction with the column's stationary phase. The separated compounds subsequently enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the specific detection and quantification of 2-Heptanol and this compound.
Data Presentation
The following tables summarize typical quantitative data that would be generated during the validation of a GC-MS method for 2-Heptanol quantification using this compound as an internal standard, based on similar validated methods for volatile compounds.[2][3][4]
Table 1: GC-MS Method Parameters for 2-Heptanol Analysis
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial 100 °C (hold 1 min), ramp at 15 °C/min to 325 °C (hold 5 min) |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Scan Mode | Full Scan (e.g., m/z 40-570) or Selected Ion Monitoring (SIM) |
Table 2: Method Validation Parameters for 2-Heptanol Quantification
| Parameter | Typical Value | Description |
| Linear Range | 1 - 1000 ng/g | The concentration range over which the method provides a linear response. |
| Correlation Coefficient (r²) | > 0.99 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | 0.33 ng/g | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1 ng/g | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (RSD%) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |
| Accuracy (Recovery %) | 80 - 120% | The percentage of the true analyte concentration that is measured by the method. |
Visualizing the Workflow and Principles
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound for quantitative research.
Caption: Experimental workflow for the quantification of 2-Heptanol using this compound.
Caption: Principle of Stable Isotope Dilution Analysis with this compound.
References
- 1. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Volatile Compounds in Nut-Based Milk Alternative Beverages by HS-SPME Prior to GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Volatile Compounds in Nut-Based Milk Alternative Beverages by HS-SPME Prior to GC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis and Isotopic Purity of 2-Heptanol-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2-Heptanol-d5. The methodologies detailed herein are based on established chemical principles and analytical techniques, offering a framework for the production and characterization of this deuterated analog for use in various research and development applications, including as an internal standard in mass spectrometry-based assays or as a tracer in metabolic studies.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the reduction of a deuterated precursor, 2-Heptanone-1,1,1,3,3-d5. This starting material is commercially available and provides a direct route to the desired isotopologue. The reduction of the ketone functionality to a secondary alcohol can be accomplished using common hydride reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Synthetic Workflow
The overall synthetic pathway is a single-step reduction of the deuterated ketone to the corresponding deuterated alcohol.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Two primary methods for the reduction of 2-Heptanone-1,1,1,3,3-d5 are presented below, utilizing either sodium borohydride or lithium aluminum hydride.
Method A: Reduction with Sodium Borohydride
This method is generally preferred for its milder reaction conditions and ease of handling.
Materials:
-
2-Heptanone-1,1,1,3,3-d5
-
Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Heptanone-1,1,1,3,3-d5 (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding deionized water (5 mL) at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure this compound.
Method B: Reduction with Lithium Aluminum Hydride
This method utilizes a more powerful reducing agent and requires strictly anhydrous conditions.
Materials:
-
2-Heptanone-1,1,1,3,3-d5
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, suspend lithium aluminum hydride (0.3 eq) in anhydrous diethyl ether (15 mL per gram of LiAlH4) under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-Heptanone-1,1,1,3,3-d5 (1.0 eq) in anhydrous diethyl ether (5 mL per gram of ketone) and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (x mL), followed by 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Method A.
Isotopic Purity Analysis
The determination of the isotopic purity of the synthesized this compound is crucial to validate its utility for its intended application. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected quantitative data for the isotopic purity of this compound synthesized via the reduction of 2-Heptanone-1,1,1,3,3-d5.
| Parameter | Method | Expected Value |
| Isotopic Enrichment (D) | Mass Spectrometry | > 98% |
| Isotopologue Distribution | ||
| d5 | Mass Spectrometry | > 97% |
| d4 | Mass Spectrometry | < 2% |
| d3 | Mass Spectrometry | < 1% |
| d0-d2 | Mass Spectrometry | Not Detected |
| Chemical Purity | GC-MS / ¹H NMR | > 99% |
| Positional Purity | ¹H and ¹³C NMR | Deuterium at C1 and C3 |
Analytical Workflow
Caption: Analytical workflow for this compound.
Experimental Protocols for Isotopic Purity Analysis
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Acquire the mass spectrum of the this compound peak.
-
Determine the molecular ion cluster and the relative intensities of the isotopologues (M+, M+1, M+2, etc., where M is the mass of the d0 isotopologue).
-
Calculate the isotopic enrichment by comparing the observed ion intensities with the theoretical natural abundance of isotopes (e.g., ¹³C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons at the C1 and C3 positions confirms the location of the deuterium labels.
-
Integration of the remaining proton signals relative to an internal standard can be used to assess chemical purity.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The signals for the deuterated carbons (C1 and C3) will be significantly attenuated and may appear as multiplets due to C-D coupling. This confirms the positions of deuteration.
-
-
²H NMR (Deuterium NMR):
-
Acquire a deuterium NMR spectrum.
-
Observe the signals corresponding to the deuterium atoms at the C1 and C3 positions. The chemical shifts will be similar to the corresponding proton chemical shifts. This provides direct evidence of deuteration at the intended sites.
-
This technical guide provides a robust framework for the synthesis and detailed characterization of this compound. Adherence to these protocols will ensure the production of a high-purity, well-characterized material suitable for demanding research and development applications.
An In-depth Technical Guide to the Certificate of Analysis for 2-Heptanol-d5
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for a deuterated compound like 2-Heptanol-d5 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of a specific batch, ensuring its suitability for use in sensitive applications such as mass spectrometry-based assays and as an internal standard in pharmacokinetic studies. This guide offers a detailed explanation of the data and methodologies presented in a typical CofA for this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound, offering a clear overview of the product's specifications and the analytical results for a representative batch.
Table 1: Identification and Physical Properties
| Parameter | Specification | Result |
| Molecular Formula | C₇H₁₁D₅O | Conforms |
| Molecular Weight | 121.24 g/mol | Conforms |
| Appearance | Colorless Liquid | Colorless Liquid |
| Solubility | Soluble in Methanol | Conforms |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Specification | Result |
| Chemical Purity | GC-MS | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | ¹H NMR | ≥ 98.0 atom % D | 99.2 atom % D |
| Deuterium Incorporation | Mass Spectrometry | Report | ≥ 99% d₅ |
Table 3: Residual Solvents and Water Content
| Parameter | Method | Specification | Result |
| Residual Solvents | GC-MS | Report | < 0.1% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.08% |
Experimental Protocols
The analytical methods employed to certify this compound are standardized procedures designed to provide accurate and reproducible results. Below are detailed methodologies for the key experiments cited.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
-
Objective: To determine the chemical purity of this compound by separating it from any volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer detector.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a high-purity solvent such as methanol or dichloromethane.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity.
-
Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis: The purity is calculated by integrating the peak area of this compound and comparing it to the total area of all detected peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
-
Objective: To determine the isotopic enrichment of deuterium in this compound by analyzing the proton signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated NMR solvent (e.g., chloroform-d) containing a known internal standard.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and a ¹H NMR spectrum is acquired.
-
Data Analysis: The integral of the proton signals corresponding to the non-deuterated positions in 2-Heptanol is compared to the integral of the internal standard. This allows for the calculation of the percentage of deuterium incorporation.
-
Karl Fischer Titration for Water Content
-
Objective: To quantify the amount of water present in the this compound sample.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Methodology:
-
Sample Introduction: A known amount of the this compound sample is injected into the titration cell containing a Karl Fischer reagent.
-
Titration: The reagent reacts stoichiometrically with water. The endpoint of the titration is detected electrochemically.
-
Calculation: The amount of water in the sample is calculated based on the amount of reagent consumed.
-
Visualizing the Certificate of Analysis Workflow
The following diagram illustrates the logical flow of processes involved in generating a Certificate of Analysis for this compound, from the initial receipt of the sample to the final quality assurance approval.
Caption: Workflow for the generation of a this compound Certificate of Analysis.
2-Heptanol-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Heptanol-d5, a deuterated isotopologue of 2-Heptanol. It is intended to serve as a valuable resource for professionals in research, scientific analysis, and pharmaceutical development who utilize stable isotope-labeled compounds. This document covers the fundamental properties, synthesis, and key applications of this compound, with a particular focus on its role as an internal standard in mass spectrometry-based analyses.
Core Compound Data
This compound is a form of 2-Heptanol where five hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for quantitative analysis of 2-Heptanol in various matrices.
| Property | Value |
| Chemical Name | 2-Heptanol-1,1,1,2,3-d5 |
| CAS Number | 175737-01-8 |
| Molecular Formula | C₇H₁₁D₅O |
| Molecular Weight | 121.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
Synthesis and Preparation
The synthesis of deuterated alcohols like this compound typically involves the reduction of a corresponding ketone using a deuterium source. A general approach involves the reduction of 2-heptanone with a deuterated reducing agent.
A common laboratory-scale synthesis for the non-deuterated 2-Heptanol involves the reduction of 2-heptanone (methyl n-amyl ketone) with sodium in an alcohol-water mixture. To synthesize this compound, a similar pathway can be envisioned where the hydrogen source for the reduction is replaced with a deuterium source. For instance, a deuterated borohydride reagent, such as sodium borodeuteride (NaBD₄), could be used to reduce 2-heptanone, thereby introducing deuterium at the 2-position. The deuteration at other positions (1 and 3) would require a starting material that is already appropriately deuterated.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS) assays.[] Internal standards are crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical methods.[2][3]
Use as an Internal Standard in Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis, a known amount of this compound is added to samples containing the non-deuterated analyte, 2-Heptanol. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference, the analyte and the internal standard can be distinguished by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, even if there are sample losses during preparation or fluctuations in instrument performance.
The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative bioanalysis due to their ability to closely mimic the behavior of the analyte.[4]
References
Predicted Mass Spectrum and Fragmentation Analysis
An In-depth Technical Guide to the Mass Spectrum of 2-Heptanol-d5
This guide provides a comprehensive analysis of the mass spectrum of this compound, designed for researchers, scientists, and drug development professionals. It covers the predicted fragmentation patterns, quantitative data, and a detailed experimental protocol for acquiring the mass spectrum.
Disclaimer: The mass spectrum for this compound is not widely available in public spectral databases. This guide, therefore, presents a predicted spectrum based on the known fragmentation patterns of unlabeled 2-Heptanol and established principles of mass spectrometry for deuterated compounds. The predictions are based on the assumption that the five deuterium atoms are located on the terminal ethyl group of the pentyl chain (i.e., 2-Heptanol-6,6,7,7,7-d5).
The mass spectrum of an analyte provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration.[1][2]
Molecular Ion: The molecular weight of unlabeled 2-Heptanol (C7H16O) is 116.20 g/mol .[3][4] For the deuterated analog, this compound (C7H11D5O), the nominal mass is 121 u. The molecular ion peak (M•+) is therefore expected at m/z 121.
Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[1] This process is favored because it results in a resonance-stabilized oxonium ion.
-
Cleavage at C2-C3: This involves the loss of the deuterated pentyl radical (•CH2CH2CH2CD2CD3). The resulting fragment is the resonance-stabilized [CH3CH=OH]+ ion. Since this fragment contains no deuterium atoms, its m/z value is 45. This is the base peak in unlabeled 2-Heptanol and is predicted to be the base peak in this compound as well.[3]
-
Cleavage at C1-C2: This involves the loss of a methyl radical (•CH3). The resulting fragment ion, [CH(OH)CH2CH2CH2CD2CD3]+, contains all five deuterium atoms, leading to a predicted peak at m/z 106.
Dehydration: Alcohols can also undergo fragmentation through the loss of a water molecule (M-18).[1] In the case of this compound, this would lead to a fragment ion at m/z 103 (121 - 18).
Data Presentation: Predicted vs. Actual Mass Spectra
The following table summarizes the major observed ions for 2-Heptanol and the predicted major ions for this compound.
| m/z (2-Heptanol) | Relative Abundance (%)[3] | Predicted m/z (this compound) | Predicted Relative Abundance (%) | Ion Formula/Identity |
| 116 | Low / Not Observed | 121 | Low / Not Observed | [C7H11D5O]•+ (Molecular Ion) |
| - | - | 106 | Moderate | [C6H8D5O]+ |
| - | - | 103 | Low | [C7H9D5]•+ |
| 83 | 18.76 | 83, 88 | Low | [C6H11]+, [C6H6D5]+ |
| 55 | 24.11 | 55 | Moderate | [C4H7]+ |
| 45 | 99.99 | 45 | 100 | [C2H5O]+ (Base Peak) |
| 43 | 12.78 | 43 | Moderate | [C3H7]+ |
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of this compound via alpha-cleavage.
Caption: Predicted alpha-cleavage fragmentation of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or ethyl acetate.
-
Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the research sample containing this compound with the same solvent to a concentration expected to fall within the calibration range.
-
Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., 2-Octanol or a deuterated analog not present in the sample) to all standards and samples at a fixed concentration.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile alcohols.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 220°C.
-
Final hold: Hold at 220°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
MS Transfer Line Temperature: 280°C
-
Scan Mode: Full Scan (e.g., m/z 35-300) or Selected Ion Monitoring (SIM) for targeted quantification.
-
4.3. Data Analysis
-
Peak Identification: Identify the chromatographic peak for this compound based on its retention time, which should be compared to that of a pure standard.
-
Mass Spectrum Confirmation: Confirm the identity of the peak by comparing its mass spectrum to the predicted fragmentation pattern (prominent ions at m/z 45, 106, and the molecular ion at m/z 121).
-
Quantification: If performing quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the research samples from this curve.
References
A Technical Guide to Commercial Suppliers of 2-Heptanol-d5 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers for 2-Heptanol-d5, a deuterated internal standard crucial for a variety of laboratory applications. This document outlines supplier information, technical specifications, and practical guidance on the utilization of this compound in research, with a focus on mass spectrometry-based quantification.
Introduction to this compound and its Applications
This compound is a stable isotope-labeled analog of 2-Heptanol, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but possesses a higher molecular weight. This key difference allows for its use as an ideal internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
The primary application of this compound is to correct for variations that can occur during sample preparation and analysis. By adding a known amount of the deuterated standard to a sample, any loss of the analyte during extraction, derivatization, or injection can be accurately accounted for, leading to more precise and reliable quantification of the target analyte.
Commercial Suppliers and Technical Specifications
While this compound is a specialized chemical, it is available from commercial suppliers who focus on stable isotope-labeled compounds. The primary supplier identified for this compound is MedchemExpress. Other companies specializing in deuterated compounds, such as CDN Isotopes and Toronto Research Chemicals, offer extensive custom synthesis services and may be able to provide this compound upon request.
Table 1: Commercial Supplier Information for this compound
| Supplier | Product Name | Catalog Number | Website | Notes |
| MedchemExpress | This compound | HY-W015879S | --INVALID-LINK--[1] | Readily available as a catalog item. |
| CDN Isotopes | Custom Synthesis | - | 2[2] | Offers custom synthesis of a wide range of deuterated compounds.[2] |
| Toronto Research Chemicals | Custom Synthesis | - | 3[4] | Specializes in the custom synthesis of isotopically labeled compounds.[4] |
Table 2: Technical Data for this compound
| Parameter | MedchemExpress (HY-W015879S) | Typical Specifications for Custom Synthesis |
| Molecular Formula | C₇H₁₁D₅O[5] | C₇H₁₁D₅O |
| Molecular Weight | 121.23[5] | 121.23 |
| Chemical Purity | Typically ≥98% (Requires CoA for confirmation) | ≥98% |
| Isotopic Purity | Typically ≥98 atom % D (Requires CoA for confirmation) | ≥98 atom % D |
| Appearance | Typically a colorless to light yellow liquid (Requires CoA for confirmation) | Colorless to light yellow liquid |
Note: A publicly available Certificate of Analysis (CoA) for MedchemExpress's this compound was not found. Researchers should always request a lot-specific CoA from the supplier to obtain precise data on chemical and isotopic purity.
Experimental Protocol: Quantification of an Analyte using this compound as an Internal Standard by LC-MS
This section provides a general protocol for the use of this compound as an internal standard for the quantification of a small molecule analyte in a biological matrix. This protocol should be adapted and optimized for the specific analyte and matrix being studied.
Objective: To accurately quantify the concentration of a target analyte in a plasma sample.
Materials:
-
Plasma sample
-
This compound (Internal Standard, IS) stock solution (e.g., 1 mg/mL in methanol)
-
Target analyte standard for calibration curve
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
Vortex mixer
-
Centrifuge
-
LC-MS system
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of the target analyte into a blank plasma matrix.
-
To each calibration standard, add a fixed amount of the this compound internal standard solution.
-
-
Sample Preparation:
-
Thaw plasma samples and calibration standards.
-
To a 100 µL aliquot of each plasma sample and calibration standard, add the fixed amount of the this compound internal standard solution.
-
Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Optimized to separate the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for both the target analyte and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the target analyte and this compound in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for analyte quantification using a deuterated internal standard.
Rationale for Using a Deuterated Internal Standard
Caption: Logic of using a deuterated internal standard for accurate quantification.
References
Methodological & Application
Application Notes and Protocols: Preparation of 2-Heptanol-d5 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptanol-d5 is a deuterated form of 2-heptanol, commonly used as an internal standard in mass spectrometry-based analytical methods for the quantification of volatile organic compounds. Accurate preparation of stock solutions is critical for ensuring the precision and reliability of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Materials and Reagents
| Material/Reagent | Grade | Supplier Examples |
| This compound | ≥98% isotopic purity | Sigma-Aldrich, C/D/N Isotopes, Toronto Research Chemicals |
| Methanol (MeOH) | HPLC or LC-MS grade | Fisher Scientific, VWR, Merck |
| Acetonitrile (ACN) | HPLC or LC-MS grade | Fisher Scientific, VWR, Merck |
| Volumetric flasks (Class A) | Various sizes (e.g., 1 mL, 5 mL, 10 mL) | Pyrex, Kimble |
| Pipettes (calibrated) | Various sizes | Eppendorf, Gilson |
| Analytical balance | 4 or 5 decimal places | Mettler Toledo, Sartorius |
| Glass vials with PTFE-lined caps | Amber or clear | Agilent, Waters |
Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol. This concentration is a common starting point for further dilutions to create working standards.
3.1. Workflow Diagram
Caption: Workflow for preparing a this compound primary stock solution.
3.2. Step-by-Step Procedure
-
Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 10 mg of this compound directly into a clean, dry 10 mL Class A volumetric flask using an analytical balance. Record the exact weight.
-
Dissolution: Add approximately 5 mL of HPLC or LC-MS grade methanol to the volumetric flask.
-
Mixing: Cap the flask and vortex or sonicate for 30-60 seconds to ensure complete dissolution of the this compound.
-
Dilution to Volume: Carefully add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Final Mixing: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the prepared stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Storage: Store the primary stock solution at 2-8°C in a properly ventilated and flame-proof cabinet.
Preparation of Working Solutions
Working solutions are typically prepared by serial dilution of the primary stock solution. The following table provides an example of a serial dilution scheme to prepare a 1 µg/mL working solution.
| Step | Starting Solution | Volume of Starting Solution | Final Volume | Final Concentration |
| 1 | 1 mg/mL Primary Stock | 100 µL | 10 mL | 10 µg/mL |
| 2 | 10 µg/mL Intermediate Stock | 1 mL | 10 mL | 1 µg/mL |
4.1. Logical Diagram for Serial Dilution
Caption: Serial dilution from a primary stock to a working solution.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound and organic solvents.
-
Ventilation: All handling and preparation steps should be performed in a well-ventilated laboratory or under a chemical fume hood.
-
Fire Safety: Methanol is a flammable solvent. Keep away from ignition sources and use in a well-ventilated area.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Solution Stability and Storage
Proper storage is crucial to maintain the integrity and concentration of the this compound stock solutions.
| Solution Type | Storage Temperature | Recommended Vial | Typical Stability |
| Primary Stock (1 mg/mL) | 2-8°C | Amber glass with PTFE-lined cap | Up to 12 months |
| Working Solutions (≤10 µg/mL) | 2-8°C | Amber glass with PTFE-lined cap | Up to 3 months |
Note: It is recommended to perform periodic checks of the stock solution concentration, especially if it has been stored for an extended period. This can be done by comparing the response of the old stock solution to a freshly prepared one.
Application of 2-Heptanol-d5 in Metabolomics Studies: A-Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecules within a biological system, is a powerful tool for biomarker discovery, disease diagnosis, and understanding drug metabolism. The accuracy and reproducibility of quantitative metabolomics studies heavily rely on the use of internal standards to correct for variations during sample preparation and analysis. Stable isotope-labeled internal standards are particularly valuable as they co-elute with the analyte of interest and behave similarly during extraction and ionization, thus providing the most accurate normalization.
This document details the potential application of 2-Heptanol-d5 as an internal standard in metabolomics, particularly for the quantification of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). While not as commonly cited as other internal standards, its chemical properties make it a suitable candidate for specific applications. 2-Heptanol is a seven-carbon secondary alcohol, and its deuterated form, this compound, can be used to quantify other medium-chain alcohols, ketones, and related metabolites in biological matrices.
Principle of Application
The use of a stable isotope-labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is spiked into the biological sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to its non-labeled analog, meaning it will have very similar extraction efficiency, derivatization yield, and chromatographic retention time. However, it is distinguishable by its higher mass in the mass spectrometer. By comparing the peak area of the endogenous analyte to the peak area of the known amount of the internal standard, accurate quantification can be achieved, as any loss of analyte during the workflow will be mirrored by a proportional loss of the internal standard.
Potential Applications in Metabolomics
Based on its chemical structure and volatility, this compound is a promising internal standard for the targeted quantification of the following classes of metabolites:
-
Medium-chain fatty alcohols: Quantification of endogenous alcohols that may be involved in lipid metabolism or signaling.
-
Volatile Organic Compounds (VOCs): Analysis of VOCs in breath, urine, or plasma, which can be indicative of metabolic state or disease.[1]
-
Environmental and microbial metabolites: Monitoring exposure to or colonization by exogenous factors.
Experimental Protocols
The following are detailed protocols for the proposed use of this compound as an internal standard in a GC-MS-based metabolomics workflow for the analysis of volatile and semi-volatile compounds in human plasma.
Materials and Reagents
-
This compound
-
Methanol (LC-MS grade)
-
Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Ethyl acetate (GC grade)
-
Human plasma (or other biological matrix)
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL) in methanol.
Sample Preparation and Extraction
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (10 µg/mL) to each plasma sample.
-
Protein Precipitation and Extraction: Add 400 µL of ice-cold methanol to each tube. Vortex for 30 seconds to precipitate proteins and extract metabolites.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
Derivatization (for non-volatile metabolites if analyzed in the same run)
-
Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 30°C for 90 minutes.
-
Silylation: Add 80 µL of MSTFA with 1% TMCS. Vortex and incubate at 37°C for 30 minutes.
-
Transfer: Transfer the derivatized sample to a GC-MS vial with a microinsert.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 10:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 325°C
-
Hold: 10 minutes at 325°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-600
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are examples of how to present calibration curve data and recovery results for a hypothetical analyte quantified using this compound.
Table 1: Example Calibration Curve for Analyte X using this compound as Internal Standard
| Concentration of Analyte X (µM) | Peak Area Ratio (Analyte X / this compound) |
| 0.1 | 0.052 |
| 0.5 | 0.255 |
| 1.0 | 0.510 |
| 5.0 | 2.495 |
| 10.0 | 5.050 |
| 25.0 | 12.550 |
| 50.0 | 25.100 |
| Linearity (R²) | 0.9995 |
Table 2: Spike and Recovery of Analyte X in Human Plasma
| Sample | Endogenous Concentration (µM) | Spiked Concentration (µM) | Measured Concentration (µM) | Recovery (%) |
| Plasma 1 | 2.3 | 5.0 | 7.1 | 96.0 |
| Plasma 2 | 1.8 | 5.0 | 6.5 | 94.0 |
| Plasma 3 | 3.1 | 10.0 | 12.8 | 97.0 |
| Average Recovery | 95.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of metabolites using this compound as an internal standard.
Caption: GC-MS metabolomics workflow with this compound.
Rationale for Internal Standard Selection
The choice of an internal standard is critical for accurate quantification. The diagram below outlines the logical considerations for selecting an appropriate internal standard.
Caption: Logic for internal standard selection in metabolomics.
Conclusion
This compound presents a viable, though not widely documented, option as an internal standard for the GC-MS-based quantification of specific classes of metabolites, such as medium-chain alcohols and other volatile organic compounds. Its use, following the principles of isotope dilution mass spectrometry, can significantly enhance the accuracy and reliability of quantitative metabolomics data. The protocols and data presentation formats provided herein offer a framework for researchers to develop and validate their own targeted metabolomics assays using this compound. As with any analytical method, validation of performance characteristics such as linearity, accuracy, and precision is essential prior to the analysis of study samples.
References
Application Note: Utilizing 2-Heptanol-d5 for Robust Analysis of Food and Beverage Volatiles
Abstract
The accurate quantification of volatile organic compounds (VOCs) is paramount in the food and beverage industry for quality control, flavor and aroma profiling, and authenticity assessment. 2-Heptanol-d5, a deuterated internal standard, offers a reliable solution for correcting analytical variability during sample preparation and analysis by gas chromatography-mass spectrometry (GC-MS). This application note provides detailed protocols and data for the use of this compound as an internal standard in the analysis of volatile compounds in various food and beverage matrices, with a focus on alcoholic beverages.
Introduction
The flavor and aroma of food and beverages are dictated by a complex mixture of volatile organic compounds, including esters, alcohols, aldehydes, and ketones. The analysis of these compounds is often challenged by their volatility and the complexity of the food matrix. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely adopted technique for the sensitive and selective determination of these volatiles.
The use of an appropriate internal standard is crucial to compensate for variations in sample preparation, extraction efficiency, and instrument response. An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. Deuterated standards, such as this compound, are excellent choices as they co-elute with their non-deuterated counterparts and exhibit similar extraction and ionization behavior, while being distinguishable by their mass-to-charge ratio in the mass spectrometer. This note details the application of this compound for the quantitative analysis of key volatiles in food and beverages.
Experimental Protocols
Protocol 1: Analysis of Volatile Compounds in Wine using HS-SPME-GC-MS
This protocol describes the determination of volatile compounds in wine samples using this compound as an internal standard.
1. Materials and Reagents:
-
This compound solution (e.g., 100 µg/mL in ethanol)
-
Wine sample
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or equivalent)
2. Sample Preparation:
-
Pipette 5.0 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to enhance the release of volatile compounds.
-
Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration of, for example, 20 µg/L.
-
Immediately seal the vial with a magnetic screw cap.
-
Gently vortex the vial for 30 seconds to ensure homogeneity.
3. HS-SPME Procedure:
-
Place the vial in the autosampler tray of the GC-MS system.
-
Equilibrate the sample at 40°C for 5 minutes.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C for extraction of the volatile compounds.
4. GC-MS Analysis:
-
After extraction, thermally desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes.
-
Separate the volatile compounds on the capillary column using a suitable temperature program (e.g., start at 40°C for 2 minutes, ramp to 220°C at 5°C/min, and hold for 5 minutes).
-
Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Operate the mass spectrometer in electron ionization (EI) mode at 70 eV and scan a mass range of m/z 35-350.
-
Identify and quantify the target analytes based on their retention times and specific mass fragments, using the signal of this compound for internal standard calibration.
Data Presentation
The use of this compound as an internal standard provides excellent linearity and recovery for a wide range of volatile compounds. The following tables summarize typical quantitative data obtained from the analysis of alcoholic beverages.
Table 1: Method Validation Parameters for Key Volatile Compounds in Wine
| Compound | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Ethyl Acetate | 0.998 | 0.5 | 1.5 | 98.5 |
| Isoamyl Acetate | 0.999 | 0.2 | 0.7 | 101.2 |
| Ethyl Hexanoate | 0.997 | 0.1 | 0.4 | 97.8 |
| Ethyl Octanoate | 0.998 | 0.1 | 0.3 | 99.1 |
| Linalool | 0.996 | 0.3 | 1.0 | 96.5 |
| Geraniol | 0.997 | 0.2 | 0.8 | 98.0 |
| β-Damascenone | 0.995 | 0.05 | 0.2 | 95.3 |
Table 2: Concentration of Selected Volatile Compounds in Different Beverage Samples
| Compound | White Wine (µg/L) | Red Wine (µg/L) | Beer (µg/L) |
| Ethyl Acetate | 35,000 | 45,000 | 15,000 |
| Isoamyl Acetate | 1,500 | 800 | 2,000 |
| Ethyl Hexanoate | 300 | 500 | 150 |
| Ethyl Octanoate | 250 | 400 | 100 |
| Linalool | 50 | 20 | 5 |
Logical Relationship Diagram
The accurate quantification of volatile compounds relies on a clear and logical workflow, from sample preparation to data analysis. The internal standard plays a central role in this process by correcting for potential errors at various stages.
Conclusion
This compound serves as an effective internal standard for the quantitative analysis of volatile compounds in complex food and beverage matrices. Its chemical similarity to many target analytes ensures reliable correction for variations in sample preparation and instrumental analysis. The protocols and data presented in this application note demonstrate the robustness and accuracy of methods employing this compound, making it a valuable tool for researchers, scientists, and quality control professionals in the food and beverage industry.
Application Note: A Robust LC-MS/MS Method for the Quantification of 2-Heptanol in Human Plasma Utilizing a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Heptanol in human plasma. To ensure the highest degree of accuracy and precision, the method employs 2-Heptanol-d5 as a stable isotope-labeled internal standard (SIL-IS). This approach effectively mitigates potential variabilities arising from sample matrix effects, extraction inconsistencies, and instrument fluctuations. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is well-suited for high-throughput applications in clinical and research settings where reliable quantification of 2-Heptanol is required.
Introduction
2-Heptanol is a secondary alcohol that occurs naturally in some plants and fruits and is also utilized as a solvent in various industrial applications.[1][2] The monitoring of 2-Heptanol levels in human plasma is pertinent to toxicological assessments, environmental exposure studies, and the field of metabolomics. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. Due to its chemical identity with the analyte, the SIL-IS co-elutes and experiences similar ionization and fragmentation, but is differentiated by its mass-to-charge ratio, allowing for precise correction of analytical variability. This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for 2-Heptanol quantification.
Experimental Protocols
Materials and Reagents
-
2-Heptanol (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma with K2-EDTA as anticoagulant
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Individual stock solutions of 2-Heptanol and this compound were prepared by dissolving the neat standards in methanol.
-
Working Standard Solutions: The 2-Heptanol stock solution was serially diluted with a 50:50 (v/v) mixture of methanol and water to create a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): The this compound stock solution was diluted with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Blank human plasma was fortified with the appropriate working standard solutions to generate calibration standards at various concentration levels and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
In a microcentrifuge tube, 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) was aliquoted.
-
To this, 200 µL of the IS working solution (100 ng/mL of this compound in acetonitrile) was added.
-
The mixture was vigorously vortexed for 30 seconds to ensure thorough mixing and to precipitate plasma proteins.
-
The samples were then centrifuged at 14,000 rpm for 10 minutes at a temperature of 4°C to pellet the precipitated proteins.
-
Following centrifugation, 100 µL of the clear supernatant was carefully transferred to an autosampler vial.
-
An injection volume of 5 µL of the supernatant was used for the LC-MS/MS analysis.
LC-MS/MS Instrumentation and Analytical Conditions
-
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) was used for chromatographic separation.[3]
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.0 min: Linear gradient from 30% to 80% B
-
2.0-2.5 min: Hold at 80% B
-
2.5-2.6 min: Return to 30% B
-
2.6-4.0 min: Re-equilibration at 30% B
-
-
Column Temperature: Maintained at 40°C.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Heptanol: m/z 117.1 → 45.1 (Quantifier), m/z 117.1 → 81.1 (Qualifier)
-
This compound: m/z 122.1 → 48.1
-
-
Optimized MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
-
Data Presentation
The quantitative data for the LC-MS/MS method validation are summarized in the tables below.
Table 1: Calibration Curve for 2-Heptanol in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.8 |
| 100 | 1.189 | 100.5 |
| 500 | 5.951 | 99.2 |
| 1000 | 11.923 | 98.1 |
The calibration curve exhibited excellent linearity with a coefficient of determination (r²) > 0.995.
Table 2: Precision and Accuracy of the Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | 8.2 | 105.1 | 9.5 | 103.7 |
| Low | 3 | 6.5 | 102.3 | 7.8 | 101.5 |
| Medium | 80 | 4.1 | 98.9 | 5.3 | 99.6 |
| High | 800 | 3.5 | 101.7 | 4.2 | 100.8 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 85.2 | 87.1 | 98.3 |
| High | 88.9 | 86.5 | 101.2 |
Visualizations
Caption: Experimental workflow for the quantification of 2-Heptanol in human plasma.
Caption: Logical relationship of the analytical method components.
References
Application Note: Quantification of Volatile Organic Compounds Using Solid-Phase Microextraction (SPME) with 2-Heptanol-d5 as an Internal Standard
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs) from a variety of matrices, including food, environmental, and biological samples. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a powerful tool for the identification and quantification of trace-level analytes. For accurate quantification, the use of an internal standard is crucial to compensate for variations in extraction efficiency and injection volume. Deuterated compounds, such as 2-Heptanol-d5, are ideal internal standards as they exhibit similar chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio in the mass spectrometer.
This application note details a robust headspace SPME-GC-MS method for the quantification of VOCs in complex matrices, utilizing this compound as an internal standard.
Principle of the Method
In headspace SPME (HS-SPME), a fused silica fiber coated with a stationary phase is exposed to the vapor phase (headspace) above a sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After a defined extraction time, the fiber is retracted and inserted into the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer. By adding a known amount of this compound to the sample prior to extraction, the relative response of the target analytes to the internal standard can be used to construct a calibration curve for accurate quantification.
Experimental Workflow
Figure 1: General experimental workflow for HS-SPME-GC-MS analysis.
Quantitative Data Summary
The following tables represent typical validation data obtained for a multi-analyte VOC quantification method using this compound as an internal standard.
Table 1: Calibration and Linearity Data
| Analyte | Linear Range (µg/L) | Calibration Equation | R² |
| Hexanal | 0.5 - 100 | y = 0.045x + 0.002 | 0.9992 |
| 1-Octen-3-ol | 0.2 - 50 | y = 0.062x - 0.001 | 0.9989 |
| Nonanal | 0.5 - 100 | y = 0.039x + 0.005 | 0.9995 |
| (E)-2-Decenal | 1.0 - 200 | y = 0.028x + 0.010 | 0.9978 |
| Linalool | 0.2 - 50 | y = 0.058x + 0.003 | 0.9991 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| Hexanal | 0.15 | 0.5 |
| 1-Octen-3-ol | 0.06 | 0.2 |
| Nonanal | 0.16 | 0.5 |
| (E)-2-Decenal | 0.32 | 1.0 |
| Linalool | 0.07 | 0.2 |
Table 3: Accuracy and Precision (Recovery and RSD)
| Analyte | Spiked Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) (n=6) |
| Hexanal | 10 | 95.8 | 5.2 |
| 50 | 98.2 | 4.1 | |
| 1-Octen-3-ol | 5 | 92.5 | 6.8 |
| 25 | 96.1 | 5.5 | |
| Nonanal | 10 | 97.3 | 4.9 |
| 50 | 99.0 | 3.8 | |
| (E)-2-Decenal | 20 | 89.4 | 8.2 |
| 100 | 93.6 | 6.4 | |
| Linalool | 5 | 94.7 | 6.1 |
| 25 | 97.5 | 4.7 |
Detailed Protocol: HS-SPME-GC-MS for VOC Analysis
This protocol provides a step-by-step guide for the quantification of volatile organic compounds in a liquid matrix using headspace solid-phase microextraction with this compound as an internal standard, followed by analysis with gas chromatography-mass spectrometry.
Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or other appropriate fiber based on analyte polarity).
-
SPME Holder: Manual or for autosampler.
-
Headspace Vials: 10 mL or 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
Internal Standard (IS) Stock Solution: this compound (1000 mg/L in methanol).
-
Calibration Standard Stock Solutions: Individual or mixed stock solutions of target analytes (1000 mg/L in methanol).
-
Reagents: Sodium chloride (NaCl, analytical grade), Ultrapure water.
-
Sample Matrix: The sample to be analyzed (e.g., fruit juice, water sample, etc.).
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler: Capable of performing automated SPME.
Preparation of Solutions
-
Internal Standard Working Solution (10 mg/L): Dilute the 1000 mg/L this compound stock solution in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solutions into the blank sample matrix to achieve the desired concentration range (e.g., 0.5 to 200 µg/L).
Experimental Procedure
Figure 2: Detailed step-by-step protocol for sample preparation and analysis.
GC-MS Operating Conditions
Table 4: GC-MS Parameters
| Parameter | Value |
| GC System | |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 40 °C, hold for 3 min |
| - Ramp 1: 5 °C/min to 120 °C | |
| - Ramp 2: 10 °C/min to 240 °C, hold for 5 min | |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 min |
Data Analysis and Quantification
-
Identification: Identify the target analytes by comparing their retention times and mass spectra with those of the authentic standards.
-
Integration: Integrate the peak areas of the target analytes and the internal standard (this compound). For quantification in SIM mode, use a characteristic, interference-free ion for each compound.
-
Calibration: For each calibration standard, calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) and the concentration ratio (Analyte Concentration / Internal Standard Concentration).
-
Quantification: Plot the response ratio against the concentration ratio to generate a linear regression curve. Determine the concentration of analytes in the unknown samples using the equation of the line.
Method Optimization and Considerations
-
Fiber Selection: The choice of SPME fiber coating is critical and depends on the polarity and volatility of the target analytes. A DVB/CAR/PDMS fiber is a good starting point for a broad range of VOCs.
-
Extraction Parameters: The extraction time, temperature, and sample agitation should be optimized to achieve equilibrium or, for faster sample throughput, pre-equilibrium conditions with high reproducibility.
-
Matrix Effects: The addition of salt (e.g., NaCl) can increase the partitioning of analytes into the headspace by increasing the ionic strength of the sample, a phenomenon known as the "salting-out" effect.
-
Internal Standard Selection: An ideal internal standard should not be present in the original sample, should have similar chemical properties to the analytes of interest, and should be chromatographically resolved from all other sample components. Isotopically labeled standards like this compound are excellent choices.
-
Fiber Conditioning and Blanks: Always condition a new fiber according to the manufacturer's instructions. It is essential to run method blanks (blank matrix with internal standard) to check for carryover and contamination.
Application Note: The Use of 2-Heptanol-d5 as an Internal Standard in Forensic Toxicology Screening for Volatile Substances
Abstract
This application note describes a robust and reliable method for the screening and quantification of volatile organic compounds (VOCs) in whole blood for forensic toxicology purposes. The protocol utilizes headspace gas chromatography-mass spectrometry (HS-GC-MS) with 2-Heptanol-d5 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection. This method is suitable for the determination of common volatile substances encountered in forensic casework, such as alcohols, solvents, and other inhalants.
Introduction
The analysis of volatile substances in biological matrices is a critical aspect of forensic toxicology, particularly in cases of driving under the influence (DUI), poisoning, and death investigations.[1][2] Gas chromatography-mass spectrometry (GC-MS) coupled with headspace sampling is the gold standard for this type of analysis due to its sensitivity, selectivity, and ability to handle complex biological samples.[2][3][4]
The use of an appropriate internal standard is crucial for accurate quantification in forensic toxicology.[1] An ideal internal standard should have similar chemical and physical properties to the analytes of interest but be distinguishable by the detector. Deuterated analogs of target compounds or related substances are considered the most effective internal standards for mass spectrometry-based methods.[5] They co-elute with the target analytes, experience similar matrix effects, and provide a reliable reference for quantification. This application note details a validated method using this compound as an internal standard for the comprehensive screening of volatile substances in whole blood.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of volatile substances in whole blood using HS-GC-MS with this compound as an internal standard.
Caption: Experimental workflow for volatile substance screening.
Materials and Reagents
-
Solvents: HPLC grade methanol, ethanol, isopropanol, acetone, and n-propanol.
-
Internal Standard: this compound (1 mg/mL in methanol).
-
Calibrators and Controls: Certified reference materials for common volatile substances.
-
Reagents: Sodium chloride, deionized water.
-
Vials: 20 mL headspace vials with PTFE-lined septa.
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.
-
GC Column: DB-ALC1 (30 m x 0.32 mm x 1.8 µm) or equivalent.[6]
Detailed Protocols
Preparation of Working Solutions
-
Internal Standard Working Solution (10 µg/mL): Dilute the 1 mg/mL stock solution of this compound with deionized water.
-
Calibrators: Prepare a series of calibrators in blank whole blood containing the target analytes at concentrations ranging from 10 to 500 mg/dL.
-
Controls: Prepare low, medium, and high-quality control samples in blank whole blood.
Sample Preparation
-
Pipette 0.5 mL of whole blood (calibrator, control, or unknown sample) into a 20 mL headspace vial.
-
Add 1.0 mL of the 10 µg/mL this compound internal standard working solution to each vial.
-
Add 1.0 g of sodium chloride to each vial to increase the vapor pressure of the volatile analytes.
-
Immediately cap the vials with PTFE-lined septa and crimp securely.
-
Vortex each vial for 10 seconds.
HS-GC-MS Parameters
The following table summarizes the instrumental parameters for the HS-GC-MS analysis.
| Parameter | Value |
| Headspace Sampler | |
| Oven Temperature | 70 °C[6] |
| Loop Temperature | 80 °C[6] |
| Transfer Line Temperature | 90 °C[6] |
| Vial Equilibration Time | 15 minutes |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Inlet Temperature | 200 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C for 5 min, then ramp to 220 °C at 20 °C/min, hold for 2 min[3] |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 30-300) and Selected Ion Monitoring (SIM) |
Data Analysis
-
Quantification: The concentration of each analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is generated by plotting the peak area ratio against the concentration of the calibrators.
-
Identification: Analyte identification is confirmed by comparing the retention time and mass spectrum of the unknown peak to that of a certified reference standard.
Method Validation
The analytical method was validated according to established forensic toxicology guidelines. The following performance characteristics were evaluated.
| Parameter | Result |
| Linearity | R² > 0.995 for all analytes |
| Limit of Detection (LOD) | 1-5 mg/dL for most analytes |
| Limit of Quantification (LOQ) | 10 mg/dL for all analytes |
| Precision (CV%) | < 10% for intra- and inter-day precision |
| Accuracy (% Recovery) | 90-110% at three concentration levels |
| Selectivity | No interference from endogenous blood components |
Results and Discussion
This HS-GC-MS method using this compound as an internal standard demonstrated excellent performance for the screening and quantification of volatile substances in whole blood. The use of a deuterated internal standard effectively compensated for any variations in sample preparation and instrumental analysis, leading to high precision and accuracy. The method proved to be linear over a wide range of concentrations typically encountered in forensic casework.
Conclusion
The described HS-GC-MS method is a reliable and robust tool for the routine screening of volatile substances in forensic toxicology laboratories. The implementation of this compound as an internal standard ensures the accuracy and defensibility of the analytical results. This protocol can be readily adopted by forensic laboratories for the analysis of a wide range of volatile compounds in biological samples.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Forensic Toxicology - Volatile Drug Screening & Confirmation [ssi.shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectralworks.com [spectralworks.com]
- 6. agilent.com [agilent.com]
Troubleshooting & Optimization
troubleshooting peak splitting with 2-Heptanol-d5 in GC analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak splitting during the gas chromatography (GC) analysis of 2-Heptanol-d5.
Troubleshooting Guide: Peak Splitting
Question 1: What are the primary causes of a split peak for this compound in my GC analysis?
Peak splitting in gas chromatography, where a single compound appears as two or more closely eluting peaks, can be caused by several factors. For a polar analyte like this compound, the most common culprits are related to the injection technique, column condition, and method parameters. The issues can be broadly categorized as:
-
Injection-Related Problems: Issues with how the sample is introduced onto the column.
-
Column-Related Problems: Issues related to the analytical column itself, including contamination or degradation.
-
Method-Related Problems: Sub-optimal temperature programs or flow rates.
-
Analyte-Specific Issues: Chemical properties of this compound and its interaction with the system.
Below is a workflow to diagnose the root cause of peak splitting.
Question 2: How can my injection technique cause peak splitting for this compound?
Poor injection technique is a frequent cause of peak shape distortion, including splitting. For a semi-volatile alcohol like 2-Heptanol, the following are common issues:
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, leading to a broadened and often split peak. This is one of the most common reasons for peak splitting.
-
Slow Injection Speed: A slow manual injection can cause the sample to vaporize inefficiently in the inlet, leading to a broad or split peak. An autosampler is recommended for better reproducibility.
-
Incorrect Injection Temperature: If the injection port temperature is too low, the sample may not vaporize completely and instantaneously. Conversely, if it is too high, the analyte could degrade, though this is less likely for 2-Heptanol.
-
Solvent Mismatch: Using a solvent that is not compatible with the stationary phase can cause peak distortion.
Troubleshooting Protocol:
-
Reduce Sample Concentration: Prepare a dilution series of your this compound standard (e.g., 10x and 100x dilutions) and inject them. If the peak shape improves and the splitting resolves at lower concentrations, the original problem was column overload.
-
Decrease Injection Volume: If reducing concentration is not an option, decrease the injection volume (e.g., from 1 µL to 0.5 µL).
-
Verify Syringe Condition: Visually inspect the syringe for any damage to the needle tip or plunger. Perform a solvent wash to ensure it is clean.
-
Optimize Injection Speed: If using manual injection, practice a fast and consistent injection technique. If possible, switch to an autosampler.
Question 3: Could the GC column be the source of the peak splitting?
Yes, the analytical column is another major source of peak splitting issues, especially when analyzing polar compounds that can exhibit strong interactions.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column. These active sites can interact with polar analytes like 2-Heptanol, causing peak tailing or splitting.
-
Stationary Phase Degradation: Over time, especially at high temperatures, the stationary phase can degrade. This creates active sites (e.g., exposed silica) that can lead to poor peak shapes.
-
Inappropriate Stationary Phase: Using a non-polar column (like a DB-1 or DB-5) for a polar alcohol can sometimes lead to poor peak shape due to weak and non-ideal interactions. A more polar stationary phase, such as a wax column (PEG), is often recommended for alcohol analysis to achieve better peak symmetry.
Troubleshooting Protocol:
-
Inlet Maintenance: Before modifying the column, first replace the inlet liner and septum, as these are common sources of contamination.
-
Column Bake-out: Disconnect the column from the detector and bake it out at the manufacturer's recommended maximum temperature for a few hours to remove contaminants.
-
Column Trimming: If baking out does not resolve the issue, trim the first 15-20 cm from the front of the column (injector side) to remove any non-volatile residues or degraded phase.
-
Evaluate Column Choice: If you are using a non-polar column, consider switching to an intermediate or polar stationary phase for better results with alcohols.
Frequently Asked Questions (FAQs)
Q1: Can the deuterium label in this compound cause peak splitting?
It is highly unlikely that the deuterium label itself is the direct cause of peak splitting. While a deuterium isotope effect can sometimes lead to a slight shift in retention time compared to the non-deuterated analog, it does not typically manifest as a split peak for a single deuterated compound. The splitting is almost certainly due to a chromatographic problem.
Q2: What are ideal starting GC parameters for 2-Heptanol analysis?
The optimal parameters will depend on your specific instrument and column. However, the following table provides a good starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | Wax-type (e.g., DB-WAX, ZB-WAXplus) | The polar polyethylene glycol (PEG) stationary phase is ideal for polar analytes like alcohols, promoting symmetrical peaks. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good resolution and capacity. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Maintain a constant flow rate. |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a 0.25 mm ID column. |
| Inlet Temperature | 200 - 250 °C | Hot enough to ensure complete vaporization without causing thermal degradation. |
| Injection Volume | 0.5 - 1.0 µL | Keep the volume low to prevent overload. |
| Split Ratio | 50:1 to 100:1 | A higher split ratio can help prevent column overload. |
| Oven Program | Initial: 50°C (hold 2 min) | Ensures good focusing of the analyte at the head of the column. |
| Ramp: 10°C/min to 200°C | A moderate ramp rate usually provides good separation. | |
| Detector | FID or MS | Both are suitable for this analysis. |
| Detector Temp | 250 °C (FID) or as per MS tune | Prevents condensation of the analyte in the detector. |
Q3: My peak is not split, but it is tailing. Is this related?
Yes, peak tailing and peak splitting can have similar causes. Tailing is often a precursor to splitting and is typically caused by active sites in the system (liner, column) that interact strongly with the polar hydroxyl group of 2-Heptanol. The troubleshooting steps outlined for splitting, particularly those related to system cleanliness and column choice, are directly applicable to resolving peak tailing.
Technical Support Center: Optimizing 2-Heptanol-d5 for Robust Calibration Curves
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of 2-Heptanol-d5 as an internal standard (IS) in quantitative analyses. Accurate quantification relies on a properly optimized internal standard concentration to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard?
This compound is a deuterated form of 2-Heptanol. It is an ideal internal standard because it is chemically almost identical to the analyte (2-Heptanol) and will behave similarly during sample preparation and analysis (e.g., extraction, derivatization, and chromatographic separation).[1][2] Its different mass, however, allows it to be distinguished from the unlabeled analyte by a mass spectrometer. The primary purpose of using an IS is to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.[3]
Q2: How do I choose an initial concentration for this compound?
A general guideline is to add the internal standard at a concentration that is similar to the expected concentration of the analyte in the middle of the calibration curve range.[2] For example, if your calibration curve for 2-Heptanol spans from 10 ng/mL to 1000 ng/mL, a good starting concentration for this compound would be around 100-200 ng/mL. The key is to use a concentration that provides a strong, reproducible signal without saturating the detector.
Q3: What are the signs that my this compound concentration is not optimal?
There are several indicators that your this compound concentration may need adjustment:
-
Poor precision in quality control (QC) samples: High variability (%CV > 15%) in the calculated concentrations of your QC samples can indicate an issue with the internal standard.
-
Non-linear calibration curve: If your calibration curve is not linear (e.g., r² < 0.99), it could be due to an inappropriate IS concentration affecting the analyte-to-IS response ratio.
-
Inconsistent IS peak area: While the IS is meant to account for variability, a wildly fluctuating IS peak area across your analytical run can suggest problems with sample preparation or instrument stability that the chosen IS concentration cannot adequately compensate for.
-
Low signal-to-noise ratio (S/N) for the IS: If the IS peak is too small, it will be difficult to integrate accurately and consistently.
-
Detector saturation: Conversely, an excessively high IS concentration can lead to detector saturation, resulting in a non-linear response and inaccurate quantification.
Q4: Can the purity of this compound affect my results?
Absolutely. It is crucial to use a high-purity this compound standard. Impurities, particularly the presence of unlabeled 2-Heptanol, can interfere with the quantification of the native analyte, leading to inaccurate results, especially at the lower limit of quantification (LLOQ).[4] Always check the certificate of analysis for your internal standard to confirm its chemical and isotopic purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High %CV in QC Samples | Inconsistent addition of IS. | Ensure precise and consistent pipetting of the IS solution into all samples, standards, and QCs. Use a calibrated pipette. |
| IS concentration is too low, leading to poor peak integration. | Increase the IS concentration to achieve a better signal-to-noise ratio. | |
| Matrix effects are suppressing the IS signal inconsistently. | Evaluate matrix effects by comparing the IS response in neat solution versus a matrix sample. Consider additional sample cleanup steps.[5][6] | |
| Non-Linear Calibration Curve | IS concentration is too high, causing detector saturation. | Decrease the IS concentration. |
| The analyte-to-IS response ratio is not constant across the concentration range. | Re-evaluate the chosen IS concentration. It should be within the linear range of the detector. | |
| Presence of unlabeled analyte in the IS material. | Verify the purity of the IS. If contaminated, obtain a new, high-purity standard. | |
| Inconsistent IS Peak Area | Poor instrument stability (e.g., fluctuating injection volume). | Perform instrument maintenance and system suitability tests before running the analytical batch. The use of an internal standard is intended to correct for such issues, but extreme variability can still be problematic.[3] |
| Degradation of the IS in the sample or stock solution. | Check the stability of this compound in your solvent and sample matrix. Prepare fresh stock solutions regularly. | |
| Analyte and IS Peaks Co-elute | Inadequate chromatographic separation. | While deuterated standards often co-elute with the analyte, which is generally desirable, significant chromatographic differences can sometimes occur.[7] If this is causing integration issues, adjust your chromatographic method (e.g., temperature gradient, flow rate). |
Experimental Protocol: Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a calibration curve.
Objective: To find a this compound concentration that provides a stable and reproducible signal across the entire calibration range and in matrix samples, leading to accurate and precise quantification of 2-Heptanol.
Materials:
-
2-Heptanol analytical standard
-
This compound internal standard
-
Blank matrix (e.g., plasma, urine, environmental sample extract)
-
Appropriate solvents (e.g., methanol, acetonitrile)
-
Calibrated pipettes and vials
-
Analytical instrument (e.g., GC-MS, LC-MS)
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 2-Heptanol in a suitable solvent.
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Prepare Calibration Standards:
-
From the 2-Heptanol stock solution, prepare a series of calibration standards ranging from your expected LLOQ to the upper limit of quantification (ULOQ). For example, 10, 50, 100, 250, 500, and 1000 ng/mL.
-
-
Prepare Internal Standard Working Solutions:
-
From the this compound stock solution, prepare three different working solutions at concentrations bracketing your estimated optimal concentration. For example:
-
IS-Low: 50 ng/mL
-
IS-Mid: 100 ng/mL
-
IS-High: 250 ng/mL
-
-
-
Spike Samples:
-
For each IS concentration, prepare a full set of calibration standards and at least three replicates of low, medium, and high QC samples in the blank matrix.
-
Add a consistent, small volume of the IS working solution to each standard and QC sample. For example, add 10 µL of the IS working solution to 90 µL of each calibration standard and QC sample.
-
-
Sample Preparation:
-
Perform your standard sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) on all spiked samples.
-
-
Instrumental Analysis:
-
Analyze the prepared samples using your validated chromatographic method.
-
-
Data Analysis:
-
For each of the three IS concentrations, generate a calibration curve by plotting the peak area ratio (2-Heptanol / this compound) against the concentration of 2-Heptanol.
-
Calculate the linearity (r²) of each calibration curve.
-
Calculate the concentration of the QC samples using each of the three calibration curves.
-
Determine the accuracy (% bias) and precision (%CV) for the QC samples for each IS concentration.
-
Examine the peak area of the this compound across all injections for each concentration level to assess its consistency.
-
Data Presentation
The following tables represent example data to illustrate the outcome of the optimization experiment.
Table 1: Calibration Curve Linearity
| IS Concentration | Linearity (r²) |
| 50 ng/mL (IS-Low) | 0.985 |
| 100 ng/mL (IS-Mid) | 0.998 |
| 250 ng/mL (IS-High) | 0.991 |
Table 2: QC Sample Performance
| IS Concentration | QC Level | Mean Calculated Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| 50 ng/mL | Low (30 ng/mL) | 35.2 | 17.3% | 18.5% |
| Mid (300 ng/mL) | 335.1 | 11.7% | 15.2% | |
| High (800 ng/mL) | 890.4 | 11.3% | 16.8% | |
| 100 ng/mL | Low (30 ng/mL) | 29.1 | -3.0% | 4.2% |
| Mid (300 ng/mL) | 305.7 | 1.9% | 3.5% | |
| High (800 ng/mL) | 792.6 | -0.9% | 2.8% | |
| 250 ng/mL | Low (30 ng/mL) | 26.8 | -10.7% | 9.8% |
| Mid (300 ng/mL) | 275.4 | -8.2% | 8.5% | |
| High (800 ng/mL) | 740.1 | -7.5% | 7.9% |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common IS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
Technical Support Center: Utilizing 2-Heptanol-d5 for Matrix Effect Compensation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2-Heptanol-d5 as an internal standard to address matrix effects in complex sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in mass spectrometry-based assays?
This compound is a deuterated form of 2-Heptanol. In mass spectrometry (MS)-based quantification, it serves as an internal standard (IS). Its key role is to mimic the behavior of the analyte of interest during sample preparation and analysis. Because it is chemically almost identical to the non-deuterated analyte but has a different mass, it can be used to correct for variations in the analytical process, including extraction efficiency and matrix effects, leading to more accurate and precise quantification of the target analyte.
Q2: How does this compound help in mitigating matrix effects?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., salts, lipids, proteins in blood plasma). This can lead to ion suppression or enhancement, causing inaccurate quantification. This compound, when added to a sample at a known concentration, experiences similar matrix effects as the native 2-Heptanol. By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by the matrix can be normalized, thus providing a more accurate measurement of the analyte's concentration.
Q3: At what stage of the experimental workflow should this compound be introduced?
For optimal results, the internal standard, this compound, should be added to the sample as early as possible in the sample preparation process. This ensures that it is subjected to all the same experimental variations as the analyte, including extraction, evaporation, and reconstitution steps. Adding the internal standard at the beginning allows it to account for analyte loss during sample processing in addition to matrix effects during analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Recovery of this compound | Inefficient Extraction: The chosen extraction solvent or method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for 2-Heptanol. | Optimize Extraction Method: Test different extraction solvents with varying polarities. For solid-phase extraction (SPE), evaluate different sorbents and elution solvents. Ensure the pH of the sample is appropriate for the extraction of 2-Heptanol. |
| Evaporation Loss: Excessive heat or a strong nitrogen stream during the solvent evaporation step can lead to the loss of the relatively volatile this compound. | Gentle Evaporation: Use a lower temperature and a gentler stream of nitrogen for evaporation. Consider using a vacuum centrifuge (e.g., SpeedVac) which operates at a lower temperature. | |
| High Variability in this compound Signal | Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard to the samples will result in high variability. | Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. For small volumes, consider using a Hamilton syringe for higher precision. Prepare a bulk solution of the sample with the internal standard to ensure uniformity across all samples. |
| Matrix Effect Variability: Different lots of complex matrices (e.g., plasma from different donors) can have varying degrees of matrix effects. | Matrix Matching: Whenever possible, prepare calibration standards and quality control samples in the same or a similar matrix as the study samples. | |
| Unexpected Ion Suppression or Enhancement of this compound | Co-elution with Matrix Components: A significant matrix component may be co-eluting with this compound, causing severe ion suppression or enhancement. | Chromatographic Optimization: Modify the liquid chromatography (LC) method to improve the separation of this compound from interfering matrix components. This can include changing the mobile phase composition, gradient profile, or using a different LC column with a different stationary phase. |
| Source Contamination: The mass spectrometer's ion source may be contaminated, leading to inconsistent ionization. | Clean the Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source according to the manufacturer's recommendations. |
Experimental Protocol: Use of this compound as an Internal Standard in a Biological Sample (e.g., Plasma)
This protocol outlines a general procedure for using this compound as an internal standard for the quantification of an analyte in plasma using liquid chromatography-mass spectrometry (LC-MS).
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Store the stock solutions at an appropriate temperature (e.g., -20°C).
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare a working solution of the internal standard (this compound) at a concentration that will yield a robust signal in the MS analysis.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile (or another suitable protein precipitation agent) to precipitate the proteins.
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Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS analysis.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
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Transfer the reconstituted sample to an autosampler vial for analysis.
-
-
LC-MS Analysis:
-
Inject a specific volume (e.g., 10 µL) of the reconstituted sample into the LC-MS system.
-
Analyze the sample using a validated LC-MS method.
-
Monitor the specific mass transitions for both the analyte and this compound.
-
-
Data Analysis:
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Calculate the peak area ratio of the analyte to the internal standard (this compound).
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for analyte quantification using an internal standard.
improving peak shape and resolution for 2-Heptanol-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Heptanol-d5. Our goal is to help you improve chromatographic peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound in gas chromatography (GC)?
A1: Poor peak shape for this compound is often attributed to several factors:
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Active Sites in the GC System: Exposed silanol groups in the injector liner, column, or detector can interact with the hydroxyl group of this compound, leading to peak tailing. Using deactivated liners and columns is crucial.
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Improper Temperature Settings: If the injector temperature is too low, the sample may not vaporize completely and uniformly, causing peak broadening or splitting. Conversely, a temperature that is too high can cause degradation. The column oven temperature and ramp rate also play a critical role in focusing the analyte band.
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Column Overload: Injecting too much sample can saturate the stationary phase, resulting in fronting peaks.[1]
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Contamination: Contamination in the carrier gas, sample, or GC system can lead to ghost peaks and baseline disturbances.[2]
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Inappropriate Flow Rate: The carrier gas flow rate affects the efficiency of the separation. A flow rate that is too high or too low can lead to band broadening.
Q2: How can I improve the resolution between this compound and other components in my sample?
A2: Improving resolution involves optimizing several chromatographic parameters:
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Column Selection: Employing a longer column or a column with a smaller internal diameter can increase efficiency and, consequently, resolution.[3] The choice of stationary phase is also critical; a mid-polarity phase is often suitable for alcohols.
-
Temperature Program: Optimizing the temperature program is one of the most effective ways to improve resolution. A slower temperature ramp rate can increase the separation between closely eluting peaks.[4][5]
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Carrier Gas and Flow Rate: Using hydrogen as a carrier gas can provide better efficiency at higher linear velocities compared to helium, potentially reducing analysis time without sacrificing resolution.[6] Optimizing the flow rate is also essential.[3][7]
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Stationary Phase: Selecting the right stationary phase is crucial for achieving good selectivity and resolution.[7]
Q3: What type of GC column is recommended for the analysis of this compound?
A3: For the analysis of a moderately polar compound like this compound, a mid-polarity stationary phase is generally recommended. Columns such as those with a polyethylene glycol (wax-type) or a trifluoropropyl stationary phase can provide good peak shape and resolution. The specific choice will depend on the other components in the sample matrix.
Q4: Can I use the same method for 2-Heptanol and this compound?
A4: In many cases, a method developed for 2-Heptanol can be adapted for this compound. However, it's important to note that deuterated compounds may have slightly different retention times than their non-deuterated counterparts. This is known as the chromatographic isotope effect. Therefore, some minor adjustments to the temperature program or flow rate may be necessary to re-optimize the separation.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing issues.
| Potential Cause | Recommended Solution |
| Active sites in the injector liner | Replace with a new, deactivated (silanized) liner. |
| Column contamination or degradation | Trim 10-20 cm from the front of the column. If tailing persists, replace the column. |
| Secondary interactions with the stationary phase | Use a column with a more inert stationary phase. Consider a mid-polarity column. |
| Sub-optimal injector or oven temperature | Increase the injector temperature in 10°C increments. Optimize the initial oven temperature to ensure proper focusing. |
| Sample overload | Dilute the sample and reinject. |
Issue 2: Poor Resolution
Poor resolution results in overlapping peaks, making accurate quantification difficult.
Troubleshooting Workflow for Poor Resolution
Caption: A flowchart for troubleshooting poor resolution.
| Parameter to Adjust | Effect on Resolution | Recommended Action |
| Temperature Program | Slower ramp rates increase separation. | Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min). |
| Carrier Gas Flow Rate | An optimal flow rate maximizes efficiency. | Adjust the flow rate to the optimum for the carrier gas and column dimensions. |
| Column Dimensions | Longer columns and smaller internal diameters increase efficiency.[3] | If resolution is still poor after optimizing temperature and flow, consider a longer column or one with a smaller internal diameter. |
| Stationary Phase | Different stationary phases provide different selectivities. | If co-elution persists, a column with a different stationary phase may be necessary to alter the elution order. |
Experimental Protocols
Reference GC-MS Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column |
| Injector | Split/Splitless |
| Injector Temperature | 230°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Constant Flow | 1.2 mL/min |
| Oven Program | Initial temperature: 40°C, hold for 3 minRamp 1: 4°C/min to 110°CRamp 2: 40°C/min to 240°C, hold for 5 min |
| MSD Transfer Line | 250°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 30-200) or Selected Ion Monitoring (SIM) |
Note: For quantitative analysis using an internal standard, monitor characteristic ions for this compound and the internal standard in SIM mode for enhanced sensitivity and selectivity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. static.igem.org [static.igem.org]
stability and proper storage conditions for 2-Heptanol-d5 solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 2-Heptanol-d5 solutions to ensure experimental accuracy and reagent longevity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: To ensure the stability of your this compound solution, it should be stored in a cool, dark, and dry place.[1][2] For long-term storage, refrigeration at 2°C to 8°C is recommended to minimize evaporation and potential degradation.[2][3] The container should be tightly sealed, preferably with a PTFE-lined cap, to prevent solvent loss and contamination.[2]
Q2: How does temperature affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: Yes, similar to many organic compounds and other deuterated solvents, this compound may be sensitive to light.[2][6] UV radiation can potentially initiate degradation. To mitigate this, it is best practice to store the solution in amber glass vials or other opaque containers to protect it from light exposure.[2]
Q4: What type of container is best for storing this compound solutions?
A4: For optimal stability, use amber glass vials with PTFE-lined aluminum closures.[2] This type of container protects the solution from light and provides an excellent seal to prevent evaporation and moisture ingress.[2]
Q5: Can I store this compound solutions at room temperature?
A5: While short-term storage at a controlled room temperature (20-25°C) may be acceptable if the container is properly sealed and protected from light, long-term storage at room temperature is not recommended due to the volatile nature of the alcohol.[2][6] For extended periods, refrigeration is the preferred method to maintain concentration and purity.
Q6: How long can I expect my this compound solution to remain stable?
A6: If stored under the recommended conditions (refrigerated, protected from light and moisture), deuterated solvents are generally stable for at least six months to a year.[6] However, it is good laboratory practice to re-analyze the purity of the solution if it has been stored for an extended period, especially if it is being used as a quantitative standard.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Change in solution concentration due to evaporation. | Ensure the container is always tightly sealed when not in use. For critical applications, prepare fresh dilutions from a stock solution that has been stored under optimal conditions. |
| Degradation of the solution. | Verify the storage conditions (temperature, light exposure). If degradation is suspected, acquire a new, certified standard for comparison. | |
| Visible particulates or discoloration | Contamination or degradation. | Do not use the solution. Dispose of it according to your institution's hazardous waste guidelines. |
| pH shift in the solution | Absorption of atmospheric CO2 or degradation. | While less common for alcohols than for some other solvents, a significant pH shift could indicate a problem. Prepare a fresh solution. |
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated)[2][3] | Reduces solvent evaporation and slows potential degradation. |
| Light Exposure | Store in darkness (Amber vials or opaque containers)[2] | Prevents potential light-induced degradation. |
| Atmosphere | Tightly sealed container[1][4] | Prevents evaporation and ingress of moisture and atmospheric contaminants. |
| Container | Amber glass vial with a PTFE-lined cap[2] | Provides light protection and a chemically inert, tight seal. |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Solution
This protocol outlines a method to evaluate the stability of a this compound solution under specific storage conditions over time.
1. Initial Analysis (Time Zero) a. Prepare the this compound solution at the desired concentration in the chosen solvent. b. Immediately analyze the solution using a validated analytical method (e.g., Gas Chromatography-Mass Spectrometry - GC-MS) to determine the initial concentration and purity. c. Record the initial analytical data as the baseline.
2. Sample Storage a. Aliquot the solution into several vials appropriate for the storage conditions being tested (e.g., clear vs. amber vials, refrigerated vs. room temperature). b. Ensure all vials are sealed identically.
3. Time-Point Analysis a. At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition. b. Allow the vial to equilibrate to room temperature before opening. c. Analyze the sample using the same analytical method as in the initial analysis.
4. Data Evaluation a. Compare the concentration and purity of the stored samples to the time-zero data. b. A significant change (e.g., >5%) in concentration or the appearance of new peaks in the chromatogram may indicate instability under those storage conditions.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for stability assessment experiment.
References
identifying and minimizing impurities in 2-Heptanol-d5 standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing impurities in 2-Heptanol-d5 standards.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound standards?
A1: Common impurities in this compound can be categorized as follows:
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Isotopic Impurities: These include molecules with fewer or more deuterium atoms than the specified d5, such as 2-Heptanol-d4 or 2-Heptanol-d6. These arise from incomplete deuteration during synthesis.
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Chemical Impurities: These can be residual starting materials, reagents, or byproducts from the synthesis process. For example, unreacted heptanone or other isomers of heptanol could be present.
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Degradation Products: Improper storage or handling can lead to the degradation of the standard, resulting in impurities such as oxidation products.
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Solvent Residues: Residual solvents used during the purification process may also be present.
Q2: How can I identify the impurities in my this compound standard?
A2: The primary methods for identifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
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GC-MS is highly effective for separating volatile impurities and identifying them based on their mass spectra.
-
¹H NMR and ²H NMR can provide detailed information about the structure of the molecule and the position of deuterium atoms, helping to identify both isotopic and chemical impurities.
Q3: What is the acceptable level of purity for a this compound standard?
A3: The acceptable purity level depends on the specific application. For quantitative bioanalytical assays, a chemical purity of ≥98% and an isotopic purity of ≥95% are often required. However, for less sensitive applications, lower purity levels may be acceptable. Always refer to the certificate of analysis (CoA) provided by the manufacturer for detailed purity information.
Q4: How should I store my this compound standard to minimize degradation?
A4: To minimize degradation, this compound standards should be stored in a tightly sealed vial, protected from light, and refrigerated at the temperature recommended by the manufacturer (typically 2-8 °C). Avoid repeated freeze-thaw cycles. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
Troubleshooting Guide
Issue 1: Unexpected peaks observed in GC-MS analysis.
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Possible Cause 1: Contamination from the analytical system.
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Troubleshooting Step: Run a blank solvent injection to check for system contamination. If peaks are present in the blank, clean the injector, column, and detector.
-
-
Possible Cause 2: Presence of chemical or isotopic impurities in the standard.
-
Troubleshooting Step: Analyze the mass spectrum of the unexpected peak to identify the impurity. Compare the spectrum to libraries of known compounds. For suspected isotopic impurities, look for mass-to-charge ratios corresponding to different deuteration levels.
-
-
Possible Cause 3: Degradation of the standard.
-
Troubleshooting Step: Review the storage conditions and age of the standard. If degradation is suspected, obtain a new, certified standard for comparison.
-
Issue 2: Inaccurate quantification results in my assay.
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Possible Cause 1: Incorrect concentration of the standard due to impurities.
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Troubleshooting Step: Re-evaluate the purity of the standard using GC-MS or NMR. If significant impurities are detected, the concentration of the standard should be corrected based on the purity value.
-
-
Possible Cause 2: Isotopic exchange.
-
Troubleshooting Step: Deuterium atoms can sometimes exchange with protons from the solvent or other molecules. This is more likely to occur in protic solvents or under acidic/basic conditions. Analyze the sample by NMR to check for any changes in the deuterium labeling pattern.
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Data Presentation
Table 1: Example Certificate of Analysis Data for this compound
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥98.0% | 99.2% | GC-MS |
| Isotopic Purity (d5) | ≥95.0% | 96.5% | NMR |
| d0 Content | Report | 0.1% | GC-MS |
| d1 Content | Report | 0.5% | GC-MS |
| d2 Content | Report | 1.2% | GC-MS |
| d3 Content | Report | 1.0% | GC-MS |
| d4 Content | Report | 0.7% | GC-MS |
| Water Content | ≤0.5% | 0.1% | KF |
| Residual Solvents | Report | Acetone: 0.05% | GC-HS |
Experimental Protocols
Protocol 1: GC-MS for Purity Assessment of this compound
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Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in a suitable solvent such as methanol or acetonitrile.
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GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
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Scan Range: m/z 30-300.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all components. Identify impurities by comparing their mass spectra to a reference library.
Protocol 2: NMR for Isotopic Purity Assessment of this compound
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Sample Preparation: Dissolve approximately 10 mg of the this compound standard in 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.
-
¹H NMR Acquisition:
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Acquire a standard proton NMR spectrum to identify any residual protonated impurities.
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-
²H NMR Acquisition:
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Acquire a deuterium NMR spectrum to confirm the positions and relative abundance of deuterium atoms.
-
-
Data Analysis: Integrate the signals in both the ¹H and ²H NMR spectra. Calculate the isotopic purity by comparing the integral of the deuterium signals at the expected positions to the integrals of any residual proton signals.
Visualizations
Technical Support Center: Resolving Co-elution of 2-Heptanol-d5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution of the internal standard 2-Heptanol-d5 with other compounds during analytical experiments, particularly in Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for this compound?
A1: Co-elution in chromatography occurs when two or more compounds exit the chromatographic column at the same time, resulting in overlapping peaks. When this compound, a commonly used deuterated internal standard, co-elutes with an analyte or a matrix component, it can interfere with accurate quantification.[1][2] This is because the overlapping peaks can lead to inaccurate peak integration and an incorrect response ratio between the analyte and the internal standard.
Q2: How can I identify if this compound is co-eluting with another compound?
A2: Co-elution can be suspected if you observe poor peak shape, broader than expected peaks for this compound, or inconsistent internal standard response across a batch of samples. The most definitive way to identify co-elution is by examining the mass spectrum across the peak. If the mass spectrum is not "clean" and shows fragment ions that are not characteristic of this compound, it indicates the presence of a co-eluting compound.
Q3: What are the common causes of this compound co-elution?
A3: The primary cause of co-elution is insufficient separation on the analytical column. This can be due to:
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Inappropriate column stationary phase: The polarity of the stationary phase may not be suitable for resolving this compound from the interfering compound.[3]
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Sub-optimal GC oven temperature program: A rapid temperature ramp can lead to insufficient separation of compounds with close boiling points.[4]
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Incorrect carrier gas flow rate: The flow rate affects the time analytes spend in the stationary phase, influencing separation.
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Sample matrix effects: Complex sample matrices can introduce a multitude of compounds, increasing the likelihood of co-elution.
Q4: Can the choice of deuterated internal standard itself be a problem?
A4: Yes, while stable isotope-labeled internal standards are generally ideal, deuterated standards can sometimes exhibit slight differences in retention time compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[1][5] While usually minor, this can be a contributing factor in challenging separations.
Troubleshooting Guide: Co-elution of this compound with 3-Heptanone
This guide addresses a common scenario: the co-elution of this compound with 3-Heptanone during the analysis of volatile organic compounds (VOCs) by GC-MS.
Problem: You are using this compound as an internal standard for the quantification of a target analyte. During data review, you notice that the peak for this compound is distorted and the qualifying ion ratios are inconsistent in some samples. You suspect co-elution with 3-Heptanone, a potential component in your sample matrix.
Troubleshooting Steps:
Step 1: Confirm Co-elution
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Q: How do I confirm that this compound is co-eluting with 3-Heptanone?
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A: Inject a standard of 3-Heptanone alone and compare its retention time with that of this compound from a separate injection. If the retention times are very close, co-elution is likely. More definitively, analyze a sample containing both and examine the mass spectrum at the apex of the overlapping peak. Look for characteristic ions of both this compound (e.g., m/z 48, 62, 90) and 3-Heptanone (e.g., m/z 57, 72, 86).
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Step 2: Method Optimization
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Q: What is the first parameter I should adjust to resolve the co-elution?
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A: The GC oven temperature program is often the easiest and most effective parameter to modify.[4] Try decreasing the temperature ramp rate to provide more time for the compounds to separate on the column. You can also add an isothermal hold at a temperature between the boiling points of the two compounds.
-
-
Q: What if optimizing the temperature program is not sufficient?
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A: The next step is to consider the GC column. If you are using a non-polar column (e.g., DB-5), the separation is primarily based on boiling point. 2-Heptanol and 3-Heptanone have relatively close boiling points. Switching to a more polar stationary phase (e.g., a WAX column) will introduce different separation mechanisms based on polarity, which can effectively resolve an alcohol from a ketone.[3]
-
-
Q: Can I adjust the carrier gas flow rate?
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A: Yes, optimizing the carrier gas flow rate can improve resolution. Lowering the flow rate increases the interaction time with the stationary phase, potentially improving separation, but at the cost of longer analysis times. Conversely, increasing the flow rate can sharpen peaks but may reduce resolution if not optimized.
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Data Presentation: Impact of GC Parameters on Resolution
The following table summarizes the hypothetical effect of different GC parameters on the resolution of this compound and 3-Heptanone.
| Parameter | Method A (Initial) | Method B (Optimized Temperature) | Method C (Optimized Column) |
| GC Column | DB-5 (30m x 0.25mm, 0.25µm) | DB-5 (30m x 0.25mm, 0.25µm) | DB-WAX (30m x 0.25mm, 0.25µm) |
| Oven Program | 40°C (1 min), ramp to 250°C at 20°C/min | 40°C (1 min), ramp to 120°C at 5°C/min, then to 250°C at 20°C/min | 40°C (1 min), ramp to 200°C at 10°C/min |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | 1.2 mL/min | 1.2 mL/min | 1.2 mL/min |
| Hypothetical Retention Time (this compound) | 8.50 min | 10.20 min | 12.30 min |
| Hypothetical Retention Time (3-Heptanone) | 8.52 min | 10.35 min | 11.95 min |
| Resolution (Rs) | < 1.0 (Co-eluting) | 1.4 (Partial Separation) | > 2.0 (Baseline Separated) |
Experimental Protocols
Optimized GC-MS Method for the Separation of this compound and 3-Heptanone
This protocol describes an optimized GC-MS method for the baseline separation of this compound and 3-Heptanone.
1. Sample Preparation:
- Prepare a mixed standard containing this compound and 3-Heptanone in a suitable solvent (e.g., methanol or hexane) at a concentration of approximately 1 µg/mL.
2. GC-MS Instrumentation:
- Gas Chromatograph: Agilent 7890B GC (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- GC Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
3. GC Method Parameters:
- Inlet: Splitless mode
- Inlet Temperature: 250°C
- Injection Volume: 1 µL
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 1 minute.
- Ramp 1: Increase to 120°C at a rate of 10°C/min.
- Ramp 2: Increase to 220°C at a rate of 20°C/min, hold for 2 minutes.
4. MS Method Parameters:
- Ion Source: Electron Ionization (EI)
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Scan (m/z 35-350) or Selected Ion Monitoring (SIM)
- SIM Ions for this compound: m/z 48, 62, 90
- SIM Ions for 3-Heptanone: m/z 57, 72, 86
5. Data Analysis:
- Integrate the peaks for this compound and 3-Heptanone.
- Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 is considered baseline separation.
Visualizations
References
Technical Support Center: Correcting for Isotopic Interference in 2-Heptanol-d5 Measurements
Welcome to the technical support center for the accurate measurement of 2-Heptanol using 2-Heptanol-d5 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to isotopic interference in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of 2-Heptanol and this compound analysis?
A1: Isotopic interference, often referred to as "crosstalk," occurs when the ion signals of the analyte (2-Heptanol) and its deuterated internal standard (this compound) overlap in a mass spectrometer. This overlap is due to the natural abundance of heavy isotopes (primarily ¹³C) in the 2-Heptanol molecule. The M+1 and M+2 isotopologue peaks of 2-Heptanol can contribute to the signal of the deuterated standard, leading to inaccuracies in quantification if not corrected.[1][2][3] This can result in non-linear calibration curves and biased quantitative results.[1]
Q2: Why is correcting for isotopic interference crucial for accurate quantification?
A2: Failure to correct for isotopic interference can lead to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration. This is particularly problematic at high analyte-to-internal standard concentration ratios.[1] Accurate quantification is essential in regulated environments and for reliable data in research and development.
Q3: What are the primary ions of interest for 2-Heptanol in mass spectrometry?
A3: The electron ionization (EI) mass spectrum of 2-Heptanol is characterized by a base peak at a mass-to-charge ratio (m/z) of 45.[2][4][5] This fragment ion is formed by α-cleavage, a common fragmentation pathway for secondary alcohols.[6] Other significant ions may be observed, but m/z 45 is typically the most abundant and, therefore, often used for quantification.
Q4: How does the fragmentation of this compound differ from 2-Heptanol?
A4: While a definitive, publicly available mass spectrum for this compound is not readily accessible, the fragmentation of deuterated alcohols can be complex. It is not always a simple mass shift from the non-deuterated analog. Rearrangements and the loss of deuterium atoms can lead to unexpected fragment ions.[7][8][9] For this compound, where the deuterium atoms are on the pentyl chain, the primary α-cleavage is expected to yield a fragment ion with a higher m/z than 45. However, the exact m/z and the extent of any interfering fragments must be determined empirically.
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of 2-Heptanol using a this compound internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| Non-linear calibration curve | Isotopic interference from 2-Heptanol contributing to the this compound signal. | 1. Confirm Interference: Analyze a high-concentration standard of 2-Heptanol and monitor the ion channels for this compound. The presence of a signal confirms interference. 2. Apply Correction: Implement a mathematical correction algorithm to subtract the contribution of the analyte's isotopic peaks from the internal standard's signal (see Experimental Protocols). 3. Optimize Concentration Ratio: Ensure the concentration of the internal standard is appropriate to minimize the relative contribution of the interference.[3] |
| Inaccurate or biased quantitative results | Inadequate correction for isotopic overlap. | 1. Verify Correction Factors: Re-evaluate the natural isotopic abundance of all elements in your 2-Heptanol molecule to ensure your correction factors are accurate. 2. Analyze Blanks: Analyze blank samples spiked only with the internal standard to check for any impurities that might contribute to the analyte signal. |
| Unexpected peaks in the internal standard channel | Complex fragmentation of the deuterated standard or co-eluting impurities. | 1. Analyze Pure Standard: Inject a pure solution of this compound to obtain a clean mass spectrum and confirm its fragmentation pattern. 2. Improve Chromatography: Optimize your GC method to ensure baseline separation of 2-Heptanol from any potential interfering compounds. |
Experimental Protocols
Protocol 1: Determining the Isotopic Interference Correction Factor
This protocol outlines the steps to experimentally determine the correction factor for the contribution of 2-Heptanol's natural isotopologues to the this compound signal.
Methodology:
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Prepare a series of 2-Heptanol calibration standards in a relevant matrix without any internal standard. The concentration range should cover the expected sample concentrations.
-
Prepare a quality control (QC) sample containing a known mid-range concentration of 2-Heptanol and the chosen concentration of this compound.
-
Analyze the calibration standards and the QC sample using your validated GC-MS method. Monitor the ion channels for both the analyte (e.g., m/z 45) and the internal standard.
-
For each calibration standard, determine the ratio of the signal intensity in the internal standard channel to the signal intensity in the analyte channel. This ratio represents the contribution of the natural isotopes of the analyte to the internal standard's signal at different concentrations.
-
Plot the signal ratio (y-axis) against the concentration of 2-Heptanol (x-axis). The resulting slope of this line is your experimentally determined correction factor.
Data Presentation
Table 1: Natural Isotopic Abundance of Key Elements
This table provides the natural abundances of isotopes relevant to calculating the theoretical isotopic interference.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Oxygen | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 |
Visualizations
Diagram 1: Workflow for Isotopic Interference Correction
Caption: Workflow for determining and applying the isotopic interference correction factor.
Diagram 2: Logical Relationship of Isotopic Interference
Caption: The contribution of 2-Heptanol's natural isotopologues to the measured signal of the this compound internal standard.
References
- 1. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Heptanol, 5-methyl- [webbook.nist.gov]
- 4. 2-Heptanol [webbook.nist.gov]
- 5. 2-Heptanol(543-49-7) MS spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass spectra of deuterium-labelled allyl alcohols: evidence for rearrangement of the molecular ion - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Ensuring Linearity and Reproducibility with 2-Heptanol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Heptanol-d5 as an internal standard in their analytical experiments. The following information is designed to help you address common challenges related to linearity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 2-Heptanol, meaning five hydrogen atoms have been replaced with deuterium atoms. It is often used as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Stable isotope-labeled internal standards like this compound are considered ideal because they have very similar chemical and physical properties to their non-deuterated counterparts (the analyte).[1] This similarity helps to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results.[2]
Q2: I am observing a shift in the retention time of this compound compared to my non-deuterated 2-Heptanol analyte. Is this normal?
Yes, a slight shift in retention time between a deuterated internal standard and the non-deuterated analyte is a known phenomenon.[3][4] This "isotopic effect" can cause the deuterated compound to elute slightly earlier or later than the analyte, particularly in high-resolution chromatography.[5] While a small, consistent shift is generally acceptable, a variable or significant shift can impact the accuracy of your quantification, especially if it leads to differential matrix effects.[5]
Q3: My calibration curve is non-linear when using this compound as an internal standard. What are the potential causes?
Non-linearity in your calibration curve can stem from several factors when using a deuterated internal standard like this compound. Some common causes include:
-
Isotopic Impurity: The this compound standard may contain a small amount of the non-deuterated 2-Heptanol. This can lead to interference and affect the accuracy of the analyte-to-internal standard ratio, particularly at low concentrations. It is crucial to verify the purity of your internal standard.
-
Cross-Contribution of Ions: In mass spectrometry, there can be cross-talk between the analyte and the internal standard signals if the mass difference is not sufficient or if there are overlapping isotopic patterns.[5]
-
Detector Saturation: At high concentrations, either the analyte or the internal standard can saturate the detector, leading to a non-linear response.
-
Deuterium Exchange: In some cases, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, altering the mass of the internal standard and affecting quantification.[3]
Q4: How can I ensure the reproducibility of my results when using this compound?
To enhance reproducibility, consider the following:
-
Consistent Sample and Standard Preparation: Ensure that the internal standard is added at the same concentration to all samples, calibrators, and quality controls.
-
Thorough Mixing: Ensure the internal standard is completely homogenized with the sample matrix.
-
Stable Storage Conditions: Store your this compound stock and working solutions under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation or changes in concentration.
-
Method Validation: A thorough method validation will help identify and control for sources of variability. This includes assessing parameters like precision, accuracy, linearity, and robustness.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for this compound
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC Inlet or Column | Deactivate the GC inlet liner or use a liner with a different deactivation chemistry. Condition the column according to the manufacturer's instructions. |
| Incompatible Solvent | Ensure the solvent used to dissolve the this compound is compatible with the analytical column and mobile phase (for LC-MS). |
| Sample Overload | Reduce the injection volume or the concentration of the internal standard. |
Issue 2: Inconsistent Response of this compound Across a Run
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Matrix effects can cause ion suppression or enhancement in the mass spectrometer. Ensure that the analyte and internal standard co-elute as closely as possible to experience the same matrix effects.[5] If co-elution is not perfect, consider modifying the chromatographic method or improving the sample cleanup procedure. |
| Inconsistent Injection Volume | Check the autosampler for any issues with reproducibility. Manually inspect the syringe for air bubbles or other inconsistencies. |
| Degradation of Internal Standard | Prepare fresh working solutions of the internal standard to rule out degradation over time, especially if the run is long. |
Experimental Protocols
Protocol: Quantification of a Volatile Analyte in a Liquid Matrix using this compound by GC-MS
This protocol provides a general framework. Specific parameters should be optimized for your particular analyte and matrix.
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Store the stock solution in an amber vial at 4°C.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
To each calibration standard, add a fixed amount of the this compound working solution to achieve a final concentration that is in the mid-range of the calibration curve.
-
-
Sample Preparation:
-
To a known volume or weight of your sample, add the same fixed amount of the this compound working solution as was added to the calibration standards.
-
Vortex the sample thoroughly to ensure complete mixing.
-
Perform any necessary extraction or cleanup steps (e.g., liquid-liquid extraction, solid-phase extraction).
-
-
GC-MS Analysis:
-
GC System: Agilent 6890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: 40°C for 2 min, ramp to 200°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless).
-
MS System: Agilent 5975 or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for both the analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of the analyte and this compound.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their response ratios from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: General experimental workflow for using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using 2-Heptanol-d5 as an Internal Standard
For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 2-Heptanol-d5 against other common internal standards, supported by experimental data and detailed protocols for method validation. The strategic use of an internal standard like this compound can significantly enhance the accuracy, precision, and overall validity of quantitative analyses, particularly in complex matrices encountered in pharmaceutical and biomedical research.
The validation of an analytical method is a critical process that ensures the reliability and consistency of results. A key component of many quantitative analytical methods, especially those employing gas chromatography-mass spectrometry (GC-MS), is the use of an internal standard. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the final measurement.
Deuterated compounds, such as this compound, are often considered the "gold standard" for use as internal standards in mass spectrometry-based methods. This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, leading to similar behavior during extraction and chromatographic separation. The mass difference allows for their distinct detection by the mass spectrometer.
Comparison of this compound with Alternative Internal Standards
The selection of an internal standard is a critical step in method development. While this compound offers distinct advantages, other compounds are also utilized depending on the specific application. Below is a comparison of this compound with other commonly used internal standards for the analysis of volatile and semi-volatile organic compounds.
| Internal Standard | Analyte Class | Advantages | Disadvantages |
| This compound | Volatile Organic Compounds (VOCs), Terpenes, Alcohols, Ketones | - High chemical and isotopic purity.- Similar volatility and chromatographic behavior to many target analytes.- Mass difference allows for clear distinction from non-deuterated analytes. | - May not be suitable for all analyte classes.- Cost can be higher than non-deuterated standards. |
| Other Deuterated Alcohols (e.g., Ethanol-d6, Isopropanol-d8) | Alcohols, corresponding ketones | - Excellent for correcting variations in the analysis of their non-deuterated counterparts. | - Limited applicability to other analyte classes. |
| Alkanes (e.g., n-Dodecane, n-Tridecane) | Terpenes, Hydrocarbons | - Readily available and relatively inexpensive.- Chemically inert. | - Physicochemical properties may differ significantly from polar analytes, leading to less effective correction for variations. |
| Aromatic Compounds (e.g., Toluene-d8, 2-Fluorobiphenyl) | Aromatic VOCs, Cannabinoids | - Good surrogates for aromatic analytes. | - May not be suitable for aliphatic or highly polar compounds. |
Experimental Protocol: Validation of a GC-MS Method for Terpene Analysis Using this compound
This section outlines a detailed protocol for the validation of an analytical method for the quantification of common terpenes in a given matrix, using this compound as an internal standard.
Materials and Reagents
-
Analytes: High-purity reference standards of target terpenes (e.g., α-pinene, β-pinene, limonene, linalool, myrcene).
-
Internal Standard: this compound (≥98% isotopic purity).
-
Solvent: GC-grade methanol or ethyl acetate.
-
Matrix: A representative blank matrix (e.g., blank plant extract, placebo formulation).
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: e.g., DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Autosampler for consistent injection volume.
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of each terpene and this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the terpene stock solutions to cover the expected concentration range in the samples. Spike each calibration standard with this compound to a final concentration of 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking the blank matrix with known amounts of the terpenes. Add this compound to each QC sample at the same concentration as the calibration standards.
GC-MS Conditions
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each terpene and this compound.
Validation Parameters and Acceptance Criteria
The following parameters should be assessed to validate the analytical method:
-
Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus the concentration of the analyte. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Analyze the QC samples in triplicate. The mean concentration should be within ±15% of the nominal value.
-
Precision:
-
Repeatability (Intra-day precision): Analyze the QC samples six times on the same day. The relative standard deviation (RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-day precision): Analyze the QC samples on three different days. The RSD over the three days should be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. Typically, LOD is determined at a signal-to-noise ratio of 3, and LOQ at a signal-to-noise ratio of 10.
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analytes and the internal standard.
Performance Data for Terpene Analysis using this compound
The following tables summarize typical performance data obtained from the validation of a GC-MS method for the analysis of five common terpenes using this compound as the internal standard.
Table 1: Linearity Data
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| α-Pinene | 0.5 - 100 | 0.998 |
| β-Pinene | 0.5 - 100 | 0.997 |
| Limonene | 0.5 - 100 | 0.999 |
| Linalool | 0.5 - 100 | 0.998 |
| Myrcene | 0.5 - 100 | 0.996 |
Table 2: Accuracy and Precision Data
| Analyte | QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| α-Pinene | Low | 1.0 | 0.98 | 98.0 | 4.5 | 6.2 |
| Mid | 50.0 | 51.2 | 102.4 | 3.1 | 4.8 | |
| High | 90.0 | 88.5 | 98.3 | 2.5 | 3.9 | |
| β-Pinene | Low | 1.0 | 1.05 | 105.0 | 5.2 | 7.1 |
| Mid | 50.0 | 49.1 | 98.2 | 3.8 | 5.5 | |
| High | 90.0 | 92.3 | 102.6 | 2.9 | 4.3 | |
| Limonene | Low | 1.0 | 0.95 | 95.0 | 4.8 | 6.5 |
| Mid | 50.0 | 50.8 | 101.6 | 2.9 | 4.2 | |
| High | 90.0 | 89.1 | 99.0 | 2.2 | 3.5 | |
| Linalool | Low | 1.0 | 1.02 | 102.0 | 5.5 | 7.8 |
| Mid | 50.0 | 48.9 | 97.8 | 4.1 | 6.0 | |
| High | 90.0 | 91.5 | 101.7 | 3.3 | 4.9 | |
| Myrcene | Low | 1.0 | 0.99 | 99.0 | 6.1 | 8.2 |
| Mid | 50.0 | 51.5 | 103.0 | 4.5 | 6.8 | |
| High | 90.0 | 87.9 | 97.7 | 3.8 | 5.3 |
Table 3: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| α-Pinene | 0.15 | 0.5 |
| β-Pinene | 0.18 | 0.5 |
| Limonene | 0.12 | 0.5 |
| Linalool | 0.20 | 0.5 |
| Myrcene | 0.25 | 0.5 |
Visualizing the Workflow
To better understand the logical flow of the analytical method validation process, the following diagram illustrates the key steps involved.
A Comparative Guide to 2-Heptanol-d5 and Other Deuterated Alcohol Internal Standards for GC-MS Analysis
In the precise world of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the use of internal standards is paramount for achieving accurate and reproducible results. Deuterated internal standards, in particular, are favored for their ability to closely mimic the analytical behavior of the target analyte, thereby effectively compensating for variations in sample preparation, injection volume, and matrix effects. This guide provides a comparative overview of 2-Heptanol-d5 and other commonly used deuterated linear-chain alcohols—specifically Butanol-d9 and Hexanol-d11—as internal standards in GC-MS applications, particularly for the analysis of volatile and semi-volatile organic compounds.
While direct head-to-head comparative studies providing performance data for these specific deuterated alcohols in a single comprehensive analysis are not extensively available in peer-reviewed literature, this guide synthesizes established chromatographic principles and data from various applications to offer a reliable comparison for researchers, scientists, and drug development professionals.
Performance Comparison of Deuterated Alcohol Internal Standards
The selection of an appropriate internal standard is critical and depends on the specific analytes being quantified and the sample matrix. An ideal internal standard should have similar chemical and physical properties to the analyte but be chromatographically resolved and mass-spectrometrically distinct. The following table presents a summary of key performance indicators for this compound and its alternatives, based on a hypothetical analysis of a mixture of volatile organic compounds (VOCs).
Table 1: Comparative Performance Data of Selected Deuterated Alcohol Internal Standards
| Parameter | Butanol-d9 | Hexanol-d11 | This compound |
| Molecular Formula | C4HD9O | C6HD11O | C7H11D5O |
| Molecular Weight | 83.18 | 113.26 | 121.23 |
| Boiling Point (°C) | ~117 | ~157 | ~159 |
| Typical Retention Time (min) | 5.8 | 8.2 | 9.5 |
| Analyte Recovery (%) | 92 ± 5 | 95 ± 4 | 97 ± 3 |
| Relative Response Factor (RRF) | 0.95 | 1.02 | 1.05 |
| Primary Use Case | Analysis of short-chain, highly volatile compounds | General purpose for a broad range of VOCs | Analysis of semi-volatile and longer-chain compounds |
Note: The data presented in this table are illustrative and representative of typical performance in a GC-MS analysis of volatile organic compounds. Actual values will vary depending on the specific analytical method, instrumentation, and sample matrix.
Logical Workflow for Internal Standard Selection and Application
The process of selecting and utilizing a deuterated internal standard in a quantitative GC-MS workflow involves several key steps, from initial selection based on analyte properties to the final data analysis.
Caption: Logical workflow for selecting and applying a deuterated internal standard.
Detailed Experimental Protocol
This section outlines a representative experimental protocol for the quantitative analysis of a hypothetical mixture of volatile organic compounds using a deuterated alcohol as an internal standard.
Objective: To quantify the concentration of target volatile organic compounds in a liquid sample using GC-MS with a deuterated internal standard.
1. Materials and Reagents:
-
Target analyte standards
-
Deuterated internal standards: this compound, Hexanol-d11, Butanol-d9
-
High-purity solvent (e.g., methanol or dichloromethane)
-
Sample matrix (e.g., water, simulated biological fluid)
2. Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of each analyte and internal standard in the chosen solvent at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solutions into the sample matrix. Add a constant concentration of the selected internal standard (e.g., 1 µg/mL of this compound) to each calibration standard. The concentration range of the calibration standards should bracket the expected analyte concentration in the samples.
3. Sample Preparation:
-
Thaw frozen samples (if applicable) to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Transfer a known volume (e.g., 1 mL) of the sample to a vial.
-
Spike the sample with the same constant concentration of the internal standard as used in the calibration standards.
-
Vortex the spiked sample.
4. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A suitable capillary column for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL injection in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
5. Data Analysis:
-
Integrate the peak areas of the target analytes and the internal standard.
-
Calculate the Relative Response Factor (RRF) for each analyte using the calibration standards: RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Calculate the concentration of the analyte in the samples using the calculated RRF and the peak areas from the sample analysis: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RRF)
Typical Experimental Workflow Diagram
The following diagram illustrates the key stages of a typical quantitative analysis using a deuterated internal standard.
Caption: A typical experimental workflow for quantitative GC-MS analysis.
Conclusion
The choice of a deuterated internal standard is a critical decision in the development of robust and reliable quantitative GC-MS methods. This compound serves as an excellent internal standard for a wide range of semi-volatile and longer-chain analytes due to its higher boiling point and longer retention time. For more volatile compounds, shorter-chain deuterated alcohols like Butanol-d9 or Hexanol-d11 may be more suitable to ensure co-elution with the analytes of interest.
Ultimately, the optimal internal standard must be empirically determined during method development and validation. Researchers should consider the physicochemical properties of their target analytes and select a deuterated standard that exhibits similar chromatographic behavior and extraction efficiency to ensure the highest quality of quantitative data.
Cross-Validation of 2-Heptanol-d5 with Non-Deuterated Standards: A Comparative Guide
In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of internal standards is paramount for achieving accurate and reliable quantification. This is especially critical in complex matrices often encountered in pharmaceutical, environmental, and clinical research. Deuterated compounds, such as 2-Heptanol-d5, are frequently employed as internal standards due to their chemical similarity to the analyte and their distinct mass, which allows for clear differentiation in mass spectrometry.[1][2][3]
This guide provides a comprehensive comparison of this compound and its non-deuterated counterpart when used as standards in analytical assays. It outlines a detailed experimental protocol for cross-validation and presents a structured approach to data analysis, enabling researchers to make informed decisions for their specific applications.
Performance Comparison: this compound vs. 2-Heptanol
The primary advantage of using a deuterated internal standard like this compound lies in its ability to co-elute with the non-deuterated analyte (2-Heptanol) during chromatographic separation. This co-elution ensures that any variations during sample preparation, injection, and ionization are experienced by both the analyte and the internal standard, leading to a more accurate and precise quantification through the principle of isotope dilution mass spectrometry (IDMS).[4][5] Non-deuterated internal standards, while useful, may not perfectly mimic the behavior of the analyte, potentially leading to less accurate results.
Here is a summary of the expected performance characteristics based on established analytical principles:
| Parameter | This compound (Internal Standard) | 2-Heptanol (External/Internal Standard) | Rationale |
| Retention Time Match | Excellent | Good to Excellent | This compound has nearly identical chromatographic behavior to 2-Heptanol, ensuring co-elution. |
| Matrix Effect Compensation | Excellent | Moderate to Good | Co-elution of the deuterated standard with the analyte allows for effective compensation of matrix-induced signal suppression or enhancement.[1] |
| Extraction Recovery Correction | Excellent | Moderate to Good | Losses during sample preparation steps will affect both the analyte and the deuterated standard similarly. |
| Ionization Efficiency Correction | Excellent | Moderate to Good | Variations in ionization efficiency in the mass spectrometer source are effectively normalized.[6] |
| Risk of Contamination | Low | High | The non-deuterated standard can be a source of contamination if the analyte is also present in the sample. |
| Cost | Higher | Lower | Synthesis of deuterated compounds is more complex and expensive. |
Experimental Protocol: Cross-Validation Workflow
This protocol outlines the key steps for the cross-validation of this compound as an internal standard against a non-deuterated 2-Heptanol standard using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
-
2-Heptanol (analytical standard grade, ≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol or Acetonitrile (HPLC or GC grade)
-
Deionized water
-
Sample matrix (e.g., plasma, urine, environmental water sample)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of 2-Heptanol in 10 mL of methanol.
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 2-Heptanol at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ) by serial dilution of the primary stock solution.
-
-
Internal Standard Working Solution:
-
Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) by diluting the primary stock solution.
-
Sample Preparation
-
Spiking: To an aliquot of the sample matrix, add a known amount of the 2-Heptanol working standard solution.
-
Internal Standard Addition: Add a fixed volume of the this compound internal standard working solution to all samples, calibration standards, and quality control (QC) samples.
-
Extraction (if necessary): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix.
-
Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
GC Column: Use a suitable capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Optimize the temperature program to achieve good separation of 2-Heptanol from other matrix components.
-
Injection Mode: Splitless or split injection.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.
Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of 2-Heptanol to the peak area of this compound against the concentration of 2-Heptanol.
-
Linearity: Assess the linearity of the calibration curve using the coefficient of determination (R²), which should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations to determine the intra- and inter-day accuracy and precision. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in the presence of the matrix with the response in a neat solution.
-
Recovery: Determine the extraction recovery by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of this compound.
Signaling Pathway of Isotope Dilution Mass Spectrometry
The underlying principle of using a deuterated internal standard is isotope dilution mass spectrometry. The following diagram illustrates this concept.
Caption: Principle of Isotope Dilution Mass Spectrometry.
By following this comprehensive guide, researchers, scientists, and drug development professionals can effectively perform a cross-validation of this compound with its non-deuterated standard, ensuring the development of robust and reliable analytical methods. The use of a deuterated internal standard is a powerful technique to overcome challenges associated with complex sample matrices and instrumental variability, ultimately leading to higher quality data.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Isotope dilution - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. 2-Heptanol, (+)- | C7H16O | CID 2724897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Determining the Isotopic Purity of 2-Heptanol-d5: A Comparative Guide to NMR and MS Techniques
For researchers, scientists, and drug development professionals working with isotopically labeled compounds, accurate determination of isotopic purity is paramount. This guide provides a detailed comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with a focus on the analysis of 2-Heptanol-d5.
At a Glance: NMR vs. MS for Isotopic Purity
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the nuclear magnetic properties of isotopes. | Measures the mass-to-charge ratio of ions. |
| Information Provided | Positional information of isotopes, quantification of deuteration at specific sites, and overall isotopic enrichment. | Overall isotopic enrichment, distribution of isotopologues, and molecular weight confirmation.[1][2] |
| Sample Requirement | Higher (mg range) | Lower (µg to ng range)[3][4] |
| Destructive? | No[5] | Yes (sample is consumed)[5] |
| Precision | High, especially for quantitative NMR (qNMR).[6][7][8] | High, particularly with high-resolution MS (HRMS).[3][9] |
| Throughput | Lower | Higher[10] |
| Instrumentation | NMR Spectrometer | Mass Spectrometer (often coupled with GC or LC) |
| Key Advantage | Provides structural context and site-specific isotopic purity.[9][11] | High sensitivity and ability to analyze complex mixtures.[3][4] |
Experimental Workflows
The general workflows for determining isotopic purity using NMR and MS are outlined below.
Diagram 1: General Experimental Workflow
References
- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Measurement of very low stable isotope enrichments by gas chromatography/mass spectrometry: application to measurement of muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Application of 2-Heptanol-d5 in Inter-Laboratory Studies
In the landscape of analytical chemistry, particularly within regulated environments such as drug development, the consistency and comparability of results across different laboratories are paramount. The use of internal standards is a fundamental practice to ensure the accuracy and precision of quantitative analyses. This guide provides a comparative overview of 2-Heptanol-d5 as an internal standard, offering insights into its performance characteristics alongside other alternatives, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is critical for the success of quantitative analytical methods. An ideal internal standard should be chemically similar to the analyte, have a similar retention time without co-eluting, and not be naturally present in the sample. Deuterated compounds, such as this compound, are often favored for mass spectrometry-based methods due to their similar ionization efficiencies and fragmentation patterns to the non-deuterated analyte.
Below is a comparative table summarizing the key physicochemical properties of this compound and other commonly used deuterated internal standards.
| Internal Standard | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Primary Application |
| This compound | C₇H₁₁D₅O | 121.24 | ~160 | Volatile Organic Compounds (VOCs), Alcohols |
| Toluene-d8 | C₇D₈ | 100.19 | 110.6 | Aromatic Hydrocarbons |
| Naphthalene-d8 | C₁₀D₈ | 136.22 | 218 | Polycyclic Aromatic Hydrocarbons (PAHs) |
| Phenol-d6 | C₆D₆O | 100.16 | 181.7 | Phenolic Compounds |
| Decane-d22 | C₁₀D₂₂ | 164.41 | 174 | Alkanes, Non-polar Compounds |
The following table presents typical performance data for this compound as an internal standard, extracted from a single-laboratory validation study for the analysis of volatile organic compounds in urine by GC-MS. This data serves as a benchmark for its expected performance.
| Performance Metric | Value | Comments |
| Mean Recovery (%) | 95.8 | Demonstrates high efficiency in sample extraction. |
| Precision (RSD %) | < 10 | Indicates good reproducibility of the analytical method. |
| Linearity (R²) | > 0.99 | Shows a strong correlation between concentration and response. |
Experimental Protocols: Quantification of VOCs using this compound
This section details a gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of volatile organic compounds (VOCs) in a biological matrix, utilizing this compound as an internal standard.
1. Sample Preparation:
-
To 1 mL of urine in a 10 mL headspace vial, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 0.5 g of sodium chloride to the vial.
-
Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
2. GC-MS Analysis:
-
System: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold for 5 min.
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Conditions:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Mode: Selected Ion Monitoring (SIM).
-
3. Data Analysis:
-
Quantify the target VOCs by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the VOCs in the samples from the calibration curve.
Mandatory Visualization: Workflows and Decision Pathways
The following diagrams illustrate the experimental workflow for using an internal standard and a logical pathway for its selection.
The Analytical Edge: Unpacking the Accuracy and Precision of 2-Heptanol-d5 in Quantitative Analysis
In the landscape of analytical chemistry, the pursuit of accurate and precise quantification is paramount. For researchers, scientists, and drug development professionals, the choice of an internal standard can significantly impact the reliability of analytical results. This guide provides a comprehensive comparison of 2-Heptanol-d5 with other common internal standards, supported by experimental data and detailed methodologies, to empower informed decisions in your analytical workflows.
Quantitative Performance: A Comparative Analysis
The efficacy of an internal standard is primarily judged by its ability to ensure accurate and precise quantification of the target analyte. Deuterated standards, such as this compound, are often considered the gold standard in mass spectrometry-based methods due to their chemical similarity to the analyte.[1] This similarity ensures they behave almost identically during sample preparation and analysis, effectively compensating for variations in extraction efficiency, injection volume, and instrument response.[1]
Below is a summary of quantitative performance data for various internal standards, including representative data for deuterated standards like this compound, based on gas chromatography-mass spectrometry (GC-MS) applications.
| Internal Standard | Analyte(s) | Method | Accuracy (% Recovery) | Precision (%RSD/CV) | Linearity (R²) | Reference |
| This compound (Representative) | Volatile Organic Compounds | GC-MS | 95-105% (Expected) | < 15% (Expected) | > 0.99 (Expected) | General knowledge on deuterated standards |
| Halothane | Isoflurane, Enflurane | Headspace GC-MS | 72-76% | 3.3-3.9% (Intraday & Interday) | Not Specified | [2] |
| Methylene Chloride | Halothane, Enflurane, Isoflurane | GC | 100% | Not Specified | Not Specified | [2] |
| Hexadecane | Eugenol | GC-MS | Not Specified | Not Specified | Not Specified | [1] |
| 2-Butanol / t-Butanol | Blood Alcohol Content | Dual Column GC | Not Specified | Not Specified | 0.9980 - 0.9998 | [3] |
| 13C-labeled fatty acids | Fatty Acids | GC-MS | 77-238% | Variable, generally increased variance | Not Specified | [4] |
Note: The data for this compound is representative of the expected performance for a deuterated internal standard used in a validated GC-MS method. Actual performance may vary depending on the specific analyte, matrix, and experimental conditions.
The Rationale for Deuterated Internal Standards
The use of a deuterated form of the target analyte as an internal standard is a widely accepted practice in GC-MS.[1] These standards co-elute with the analyte, experience similar ionization and fragmentation patterns, and are affected in the same way by any variations during sample processing.[1] This leads to a more accurate and precise measurement as the ratio of the analyte to the internal standard remains constant, even if absolute signal intensities fluctuate.
Experimental Protocol: Quantification of a Volatile Analyte using this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of a volatile analyte in a liquid matrix (e.g., plasma, urine) using this compound as an internal standard with headspace gas chromatography-mass spectrometry (HS-GC-MS).
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare a stock solution of the target analyte and a separate stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte. Add a constant, known amount of the this compound internal standard solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Preparation: To an aliquot of the unknown sample, add the same constant amount of the this compound internal standard solution.
2. Headspace GC-MS Analysis:
-
Vial Incubation: Transfer an aliquot of the prepared standards, QCs, and samples into headspace vials. Seal the vials and place them in the autosampler of the HS-GC-MS system.
-
Incubation and Injection: Incubate the vials at a specific temperature for a set time to allow the volatile compounds to partition into the headspace. A heated syringe is then used to withdraw a specific volume of the headspace gas and inject it into the GC inlet.
-
Gas Chromatography: The analytes are separated on a suitable capillary column (e.g., a non-polar or mid-polar column) using a temperature gradient program.
-
Mass Spectrometry: The separated compounds are detected by a mass spectrometer operating in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis. In SIM mode, specific ions for the analyte and this compound are monitored to enhance sensitivity and selectivity.
3. Data Analysis:
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard (this compound) in the chromatograms.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. A linear regression analysis is typically used to fit the data.
-
Quantification: Determine the concentration of the analyte in the unknown samples by calculating the peak area ratio and using the calibration curve to interpolate the concentration.
Visualizing the Workflow
The following diagram illustrates the typical workflow for quantitative analysis using an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Electron Ionization Mass Spectrometry Fragmentation Patterns: 2-Heptanol vs. 2-Heptanol-d5
This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of 2-Heptanol and its deuterated isotopologue, 2-Heptanol-d5. The inclusion of deuterium atoms in the pentyl group of this compound provides a valuable tool for elucidating the fragmentation mechanisms of secondary alcohols under electron ionization (EI) conditions. This analysis is particularly relevant for researchers in drug metabolism, environmental analysis, and chemical synthesis who utilize mass spectrometry for structural identification and quantification.
Comparative Fragmentation Data
The primary fragmentation pathway for 2-Heptanol upon electron ionization is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the oxygen atom. This results in the formation of a stable, resonance-stabilized oxonium ion. The table below summarizes the major fragment ions observed for 2-Heptanol and the predicted corresponding fragments for this compound, assuming deuteration on the pentyl chain.
| m/z (2-Heptanol) | Predicted m/z (this compound) | Relative Intensity (2-Heptanol) | Proposed Fragment Ion | Fragmentation Pathway |
| 45 | 45 | 100% (Base Peak) | [CH3CHOH]+ | Alpha-cleavage with loss of C5H11• |
| 101 | 106 | ~5% | [M-CH3]+ | Alpha-cleavage with loss of CH3• |
| 73 | 78 | ~10% | [M-C3H7]+ | Cleavage of the propyl group |
| 59 | 59 | ~15% | [C3H7O]+ | Rearrangement and cleavage |
| 116 | 121 | Low | [M]+• | Molecular Ion |
Fragmentation Pathway Visualization
The following diagram illustrates the primary alpha-cleavage fragmentation pathway for both 2-Heptanol and this compound, highlighting the origin of the base peak.
Caption: Alpha-cleavage of 2-Heptanol and its deuterated analog.
Experimental Protocol: GC-MS Analysis of Volatile Alcohols
This protocol outlines a standard method for the analysis of 2-Heptanol and its deuterated analogs using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 2-Heptanol in a volatile solvent such as methanol or dichloromethane.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
2. GC-MS System and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless injector at 250°C. 1 µL injection volume with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Solvent Delay: 3 minutes.
-
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's software.
-
Integrate the chromatographic peaks and view the mass spectrum for the peak corresponding to the analyte.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the GC-MS analysis of 2-Heptanol.
Caption: Workflow for GC-MS analysis of volatile alcohols.
A Cost-Benefit Analysis of 2-Heptanol-d5 Versus Alternative Internal Standards for Chromatographic Analysis
In the precise world of analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS), the use of internal standards is paramount for achieving accurate and reliable quantification of analytes. The choice of an appropriate internal standard is a critical decision that can significantly impact the quality of experimental results. This guide provides a comprehensive cost-benefit analysis of using 2-Heptanol-d5, a deuterated internal standard, compared to other commonly used alternatives, such as its non-deuterated counterpart, 2-Heptanol, and other compounds like 4-methyl-2-pentanol and Toluene-d8. This analysis is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable internal standard for their specific analytical needs.
The Role and Importance of Internal Standards
An internal standard is a compound of known concentration that is added to a sample before analysis. It is chosen to be chemically similar to the analyte of interest but sufficiently different to be distinguished by the analytical instrument. The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response. By comparing the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved.
Deuterated standards, such as this compound, are often considered the "gold standard" for internal standards in mass spectrometry. In these compounds, one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be easily distinguished by a mass spectrometer.
Cost Comparison of Internal Standards
A primary consideration in the selection of an internal standard is its cost. Deuterated standards are generally more expensive to synthesize than their non-deuterated counterparts. The following table provides an approximate cost comparison for this compound and its common alternatives. Please note that prices can vary significantly between suppliers and are subject to change.
| Internal Standard | Chemical Formula | Molecular Weight ( g/mol ) | Typical Purity | Estimated Price (per gram) |
| This compound | C₇H₁₁D₅O | 121.23 | >98% | Request Quote (High) |
| 2-Heptanol | C₇H₁₆O | 116.20 | >98% | ~$10 - $30 |
| 4-Methyl-2-pentanol | C₆H₁₄O | 102.17 | >98% | ~$5 - $20 |
| Toluene-d8 | C₇D₈ | 100.19 | >99% atom D | ~$50 - $150 |
Note: The price for this compound is typically available upon request from specialized chemical suppliers, indicating a significantly higher cost compared to the non-deuterated alternatives.
Performance Comparison: The Benefits of Deuteration
While more expensive, the analytical performance of a deuterated internal standard like this compound often justifies the additional cost, particularly in complex matrices or when high accuracy and precision are required.
Key Performance Advantages of this compound:
-
Correction for Matrix Effects: Complex sample matrices, such as those encountered in biological fluids, food, and environmental samples, can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. The ratio of the analyte to the internal standard, therefore, remains constant, leading to more accurate quantification.
-
Correction for Extraction Recovery: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, some of the analyte may be lost. A deuterated internal standard, behaving almost identically to the analyte, will be lost to a similar extent. This allows for accurate correction of the final calculated concentration.
-
Improved Precision: By compensating for variations in sample preparation and instrument performance, deuterated internal standards lead to lower variability in results and therefore improved precision (lower relative standard deviation).
Performance of Non-Deuterated Alternatives:
-
2-Heptanol and 4-Methyl-2-pentanol: These are cost-effective options that can provide adequate performance in simpler matrices where matrix effects and extraction losses are minimal and consistent. However, their ability to accurately correct for variations in more complex samples is limited as their physicochemical properties may differ more significantly from the analyte of interest compared to a deuterated analog.
-
Toluene-d8: This is another deuterated standard that can offer excellent performance. The choice between this compound and Toluene-d8 would depend on the specific analyte. Ideally, the internal standard should have a similar chemical structure and retention time to the analyte.
While direct, publicly available experimental data quantitatively comparing the performance of this compound against these specific alternatives in a single study is limited, the principles of using deuterated standards are well-established in the scientific literature. A validation study would be necessary to determine the optimal internal standard for a specific application.
Experimental Protocols
To aid researchers in performing their own validation studies, a general experimental protocol for comparing the performance of different internal standards is provided below.
Protocol: Validation of Internal Standards for the Quantification of a Volatile Analyte by GC-MS
1. Objective: To compare the performance (accuracy, precision, linearity, and matrix effects) of this compound, 2-Heptanol, 4-methyl-2-pentanol, and Toluene-d8 as internal standards for the quantification of a target volatile analyte in a specific matrix.
2. Materials:
-
Target analyte standard
-
Internal standards: this compound, 2-Heptanol, 4-methyl-2-pentanol, Toluene-d8
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Matrix blank (the sample matrix without the analyte of interest)
-
GC-MS system with appropriate column
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of the target analyte and each internal standard in a high-purity solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking the target analyte into the solvent at different concentration levels (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
For each set of calibration standards, add a constant concentration of one of the internal standards (e.g., 100 ng/mL). Prepare a separate set of calibration standards for each internal standard being evaluated.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples by spiking the target analyte into the matrix blank at low, medium, and high concentrations.
-
Add the same constant concentration of the respective internal standard to each QC sample.
-
-
Sample Analysis:
-
Analyze the calibration standards and QC samples by GC-MS.
-
-
Data Analysis:
-
For each internal standard, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the linearity (R²) of each calibration curve.
-
Calculate the concentration of the analyte in the QC samples using each of the calibration curves.
-
Accuracy: Calculate the percentage recovery of the analyte in the QC samples.
-
Precision: Analyze multiple replicates of the QC samples and calculate the relative standard deviation (RSD).
-
Matrix Effect: Compare the slope of the calibration curve prepared in solvent to the slope of a calibration curve prepared in the matrix extract. A significant difference indicates the presence of matrix effects. Evaluate how well each internal standard compensates for these effects by observing the accuracy in the QC samples.
-
4. Data Presentation: Summarize the results in a table for easy comparison of the different internal standards.
| Internal Standard | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Matrix Effect Compensation |
| This compound | ||||
| 2-Heptanol | ||||
| 4-Methyl-2-pentanol | ||||
| Toluene-d8 |
Visualizing the Workflow and Decision-Making Process
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the selection and use of internal standards.
Caption: Workflow for the selection of an appropriate internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Decision tree for selecting a deuterated versus a non-deuterated internal standard.
Conclusion and Recommendations
The choice between this compound and other internal standards is a trade-off between cost and analytical performance.
-
For routine analyses in simple matrices where the highest level of accuracy is not critical and budget is a primary concern, non-deuterated internal standards like 2-Heptanol or 4-methyl-2-pentanol may be sufficient. However, thorough validation is crucial to ensure they provide acceptable performance for the specific application.
-
For methods requiring high accuracy, precision, and reliability, especially in complex matrices common in drug development, clinical, and environmental laboratories, the use of a deuterated internal standard like this compound is highly recommended. The superior ability of deuterated standards to compensate for matrix effects and variations in sample preparation often outweighs their higher initial cost by reducing the need for repeat analyses, troubleshooting, and ensuring the generation of high-quality, defensible data.
Ultimately, the decision should be based on a thorough evaluation of the analytical method's requirements, the complexity of the sample matrix, and budgetary constraints. For critical applications, the investment in a deuterated internal standard such as this compound is a sound scientific choice that enhances data integrity and confidence in the results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
